5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYXJBRSQWUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722875 | |
| Record name | 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878197-68-3 | |
| Record name | 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a fused imidazo[1,2-a]pyridine core, a reactive aldehyde group at the 2-position, and a bromine atom at the 5-position, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and anxiolytic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] This bicyclic aromatic system, formed by the fusion of an imidazole and a pyridine ring, is a key component in numerous marketed drugs and clinical candidates.[2][3] Its rigid, planar structure provides a well-defined framework for interaction with biological targets, while the nitrogen atoms offer opportunities for hydrogen bonding. The diverse biological activities associated with this scaffold include anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[4][5]
This compound serves as a crucial intermediate, offering two distinct points for chemical modification: the aldehyde for nucleophilic additions and condensations, and the bromo group for cross-coupling reactions.[5] This dual functionality allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for drug discovery and materials science applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and analysis.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Reference |
| CAS Number | 878197-68-3 | |
| Molecular Formula | C₈H₅BrN₂O | |
| Molecular Weight | 225.05 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | Typically ≥95% | |
| Storage | 2-8 °C, under an inert atmosphere | |
| SMILES | O=Cc1cn2cccc(Br)c2n1 |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO) at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The protons on the imidazo[1,2-a]pyridine core will appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the bromo and aldehyde substituents.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (around δ 180-190 ppm). The carbon atoms of the heterocyclic rings will resonate in the range of δ 110-150 ppm.[9][10]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1710 cm⁻¹. Other significant bands will include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the heterocyclic core (in the 1400-1600 cm⁻¹ region).
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO) and other fragments of the heterocyclic ring.
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a reliable synthetic route can be adapted from the established procedures for related isomers and analogues.[11][12][13][14][15]
Representative Synthetic Protocol
A plausible and commonly employed method involves the reaction of 2-amino-6-bromopyridine with a suitable three-carbon α,β-dicarbonyl equivalent, followed by formylation. A more direct approach, analogous to the synthesis of other bromoimidazo[1,2-a]pyridine carbaldehydes, would involve the cyclocondensation of 2-amino-6-bromopyridine with a protected bromomalonaldehyde derivative, followed by deprotection.[11]
Step-by-step Methodology (Adapted from a similar synthesis):
-
Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add 2-bromo-3,3-diethoxypropionaldehyde (1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the diethyl acetal of this compound.
-
Deprotection: The acetal can be deprotected to the aldehyde under acidic conditions, for example, by stirring with a mixture of acetic acid and water at an elevated temperature.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a highly valuable synthon for the construction of more complex molecular architectures.
Reactions at the Aldehyde Group
The aldehyde at the 2-position is a versatile handle for a variety of chemical transformations:
-
Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base (Knoevenagel condensation) to form α,β-unsaturated products.[5][16][17][18] These products can serve as Michael acceptors for further functionalization.
-
Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for the introduction of various substituted vinyl groups.
-
Reductive Amination: It can participate in reductive amination reactions with primary or secondary amines in the presence of a reducing agent like sodium borohydride to introduce diverse amino functionalities.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important derivatives.
Reactions at the Bromo Group
The bromine atom at the 5-position is primarily utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with aryl or heteroaryl boronic acids is a powerful method for introducing various aromatic or heteroaromatic substituents at the 5-position.[13][14][19][20][21][22][23] This is a key strategy for exploring the structure-activity relationships of imidazo[1,2-a]pyridine-based drug candidates.
-
Heck Coupling: The Heck reaction with alkenes, also palladium-catalyzed, allows for the introduction of vinyl groups at the 5-position.[22][24][25][26][27]
-
Sonogashira Coupling: This reaction with terminal alkynes provides a route to 5-alkynyl-substituted imidazo[1,2-a]pyridines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the introduction of various amine functionalities at the 5-position.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. This compound, as a key intermediate, plays a pivotal role in the synthesis of compounds targeting a range of diseases.[2]
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrazine cores have been extensively explored for the development of potent kinase inhibitors.[9][28][29][30]
Derivatives of this compound can be synthesized to target various kinases, such as Aurora kinases, which are involved in cell cycle regulation.[12][21][28][29][30] The general strategy involves utilizing the aldehyde for the introduction of a side chain that can interact with the kinase active site, while the bromo position can be functionalized via Suzuki coupling to explore interactions with other regions of the protein. Structure-activity relationship (SAR) studies have shown that modifications at both the 2- and 5-positions of the imidazo[1,2-a]pyridine ring can significantly impact the potency and selectivity of these inhibitors.[2][9]
Anxiolytic Agents
The imidazo[1,2-a]pyridine scaffold is also a key feature of several anxiolytic drugs that act as modulators of the GABA-A receptor.[4][11][17][31][24][29][32] These compounds bind to the benzodiazepine site of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.
Synthetic routes starting from this compound can be envisioned to produce novel GABA-A receptor modulators. The aldehyde can be transformed into various functional groups that can mimic the pharmacophoric features of known anxiolytics. The bromo group can be used to introduce substituents that modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. SAR studies on related imidazo[1,2-a]pyrimidine and pyrido[1,2-a]benzimidazole series have demonstrated that subtle structural modifications can lead to compounds with improved efficacy and reduced side effects, such as sedation.[11][29]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from related brominated pyridine aldehydes suggests that this compound should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the facile introduction of a wide range of functional groups, making it an ideal starting material for the construction of diverse chemical libraries. Its importance is underscored by the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous biologically active molecules, particularly kinase inhibitors and anxiolytic agents. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers and scientists working in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of this compound and its application in the synthesis of novel therapeutic agents is a promising area for future research.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. 5-BROMO-IMIDAZO[1,2-A]PYRIDINE(69214-09-1) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. researchgate.net [researchgate.net]
- 21. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. | Semantic Scholar [semanticscholar.org]
- 22. scribd.com [scribd.com]
- 23. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 24. youtube.com [youtube.com]
- 25. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 26. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Document: Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of... - ChEMBL [ebi.ac.uk]
The Strategic Intermediate: A Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
An In-depth Whitepaper for Chemical Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 878197-68-3), a versatile intermediate pivotal for the synthesis of next-generation therapeutics.[4] We will delve into its chemical properties, provide a validated synthesis protocol, detail its characterization, and explore its strategic application in the development of potent kinase inhibitors, thereby offering a critical resource for researchers engaged in drug discovery and organic synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The fusion of an imidazole and a pyridine ring creates the imidazo[1,2-a]pyridine bicyclic system, a scaffold that has yielded numerous commercial drugs, including Zolpidem for insomnia and Alpidem as an anxiolytic. Its rigid structure and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets. This scaffold is particularly prominent in the development of inhibitors for protein kinases, a class of enzymes often dysregulated in cancer and other diseases.[1][2][3] The strategic introduction of functional groups onto this core is paramount for modulating pharmacological activity, and this compound emerges as a highly valuable building block for this purpose.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 878197-68-3 | [4][5] |
| Molecular Formula | C₈H₅BrN₂O | [4] |
| Molecular Weight | 225.045 g/mol | [4] |
| Appearance | Likely a solid | General knowledge |
| Purity | Typically >95% | [4] |
| SMILES | BrC1=CC=CC2=NC(C=O)=CN12 | [4] |
| Storage | 2-8 °C | [4] |
Synthesis of this compound
The synthesis of this key intermediate is reliably achieved through a cyclocondensation reaction. The following protocol is based on established methodologies for the formation of the imidazo[1,2-a]pyridine ring system.
Synthetic Pathway
The primary route involves the reaction of 2-amino-6-bromopyridine with a suitable three-carbon electrophile that installs the aldehyde functionality. A common and effective reagent for this transformation is 1,1,3-trichloroacetone.
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol is adapted from procedures described for the synthesis of related imidazo[1,2-a]pyridines.
Materials:
-
2-Amino-6-bromopyridine
-
1,1,3-Trichloroacetone
-
Dimethoxyethane (DME)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-bromopyridine in dimethoxyethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add 1,1,3-trichloroacetone in a single portion at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.
Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a distinct downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms, with the aldehyde carbonyl carbon appearing significantly downfield (typically δ 180-190 ppm).
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The dual functionality of this compound—a reactive aldehyde and a bromine atom amenable to cross-coupling reactions—makes it an exceptionally valuable starting material for constructing libraries of potential drug candidates. Its primary application lies in the synthesis of kinase inhibitors.
The Role of the Aldehyde and Bromo Groups
References
- 1. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemshuttle.com [chemshuttle.com]
An In-depth Technical Guide to the Molecular Structure and Utility of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a detailed examination of a key derivative, 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. We will dissect its molecular architecture, explore robust synthetic strategies, and analyze its spectroscopic signature. Furthermore, this whitepaper will illuminate the compound's strategic importance as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic structure formed by the fusion of an imidazole ring and a pyridine ring. This arrangement confers unique electronic properties and a rigid conformational framework, making it an ideal template for designing molecules that can effectively interact with biological targets. Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anti-cancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of this core is a pivotal activity in modern medicinal chemistry, and understanding the role of specific substituted analogues is crucial for innovation.
Molecular Structure and Physicochemical Properties
This compound is a specifically functionalized derivative of the core scaffold. Its structure is characterized by two key substitutions that dictate its chemical reactivity and utility as a synthetic building block.
-
The Bromo Group at Position 5 (C5): The bromine atom at the C5 position of the pyridine ring is a critical functional handle. Its presence introduces a site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide variety of carbon-based substituents (alkyl, aryl, etc.), enabling the systematic exploration of the chemical space around the scaffold to optimize biological activity.
-
The Carbaldehyde Group at Position 2 (C2): The aldehyde (–CHO) group at the C2 position of the imidazole ring serves as a versatile electrophilic site. It can readily participate in a host of chemical transformations, including reductive amination, Wittig reactions, and condensations, to build more complex molecular architectures.
The interplay of these two functional groups on a rigid heterocyclic core makes this molecule a highly valuable and sought-after intermediate in multi-step synthetic campaigns.
Diagram: Molecular Structure of this compound
Caption: Molecular structure with standard IUPAC numbering.
Table: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 878197-68-3 | [4][5] |
| Molecular Formula | C₈H₅BrN₂O | [4][5] |
| Molecular Weight | 225.05 g/mol | [4][6] |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [4] |
| Storage | 2-8°C, Sealed in dry conditions | [4][8] |
| SMILES | BrC1=CC=CC2=NC(C=O)=CN12 | [4] |
Synthetic Approach: A Methodological Overview
The synthesis of imidazo[1,2-a]pyridines is a well-established field, with the most common method being the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the title compound, a plausible and efficient strategy involves the formylation of the pre-formed 5-Bromoimidazo[1,2-a]pyridine core.
Diagram: Synthetic Workflow
Caption: A representative two-step synthetic pathway.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the introduction of the aldehyde group at the C2 position, a common and effective method for this class of compounds. The causality for this choice rests on the high reactivity of the C2 position of the imidazo[1,2-a]pyridine ring towards electrophilic substitution.
Self-Validation: The success of each step is monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity are confirmed by NMR and Mass Spectrometry, ensuring a self-validating workflow.
Step 1: Preparation of the Vilsmeier Reagent (in situ)
-
To a round-bottom flask maintained in an ice bath (0 °C) under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents).
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring.
-
Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, in situ. Cooling is critical to control the reaction rate and prevent degradation.
-
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until a clear solution or crystalline solid is formed.
Step 2: Formylation Reaction
-
Dissolve the starting material, 5-Bromoimidazo[1,2-a]pyridine (1 equivalent), in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.
-
Causality Insight: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur at the electron-rich C2 position of the imidazole ring.
-
-
Monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Causality Insight: This step quenches the reaction by hydrolyzing any remaining Vilsmeier reagent and neutralizes the acidic medium, precipitating the organic product.
-
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a full experimental dataset is proprietary to specific laboratories, the expected spectral characteristics can be reliably predicted based on the known effects of the substituents on the parent scaffold.
Table: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~9.5-10.0 (s, 1H): Aldehyde proton (CHO).δ (ppm) ~7.0-8.5 (m, 4H): Aromatic protons on the bicyclic ring system. The precise shifts and coupling constants depend on the solvent and electronic effects of the bromo and aldehyde groups. The proton at C3 is typically a distinct singlet. |
| ¹³C NMR | δ (ppm) ~180-190: Aldehyde carbonyl carbon.δ (ppm) ~110-150: Aromatic carbons of the fused ring system. The carbon bearing the bromine (C5) will be shifted relative to the parent compound. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 225.0/227.0: The molecular ion peak will show a characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications in Drug Discovery
The title compound is not typically an end-product but rather a strategic intermediate for building diverse chemical libraries. Its dual functionality is key to its utility.
-
Scaffold for Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a known hinge-binding motif for many protein kinases. The aldehyde at C2 can be converted into various amine-containing side chains via reductive amination, which can then form critical hydrogen bonds or occupy specific pockets within an enzyme's active site.
-
Elaboration via Cross-Coupling: The bromo group at C5 is an excellent handle for Pd-catalyzed cross-coupling reactions.[3] This allows for the late-stage introduction of aryl or heteroaryl groups, which can be used to modulate properties such as solubility, metabolic stability, and target potency.
-
Synthesis of Anxiolytic and Bioactive Agents: The scaffold is a component of several neurologically active agents.[3] The ability to rapidly diversify the structure at both the C2 and C5 positions makes this intermediate invaluable for lead optimization campaigns aimed at discovering new therapeutics.[1]
Conclusion
This compound represents a masterful convergence of chemical functionalities on a privileged heterocyclic scaffold. Its molecular structure, featuring orthogonally reactive bromo and carbaldehyde groups, provides medicinal chemists with a powerful platform for the efficient synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for any research program focused on the development of novel therapeutics derived from the versatile imidazo[1,2-a]pyridine core.
References
- 1. 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde|CAS 1194375-12-6 [benchchem.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. 8-Bromoimidazo[1,2-A]Pyridine-2-Carbaldehyde [myskinrecipes.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. This compound - CAS:878197-68-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. 5-Bromoimidazo 1,2-a pyridine 96 69214-09-1 [sigmaaldrich.com]
- 8. 885275-77-4 | 5-Bromoimidazo[1,5-a]pyridine - Moldb [moldb.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and detailed pathway for the synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust and efficient three-step sequence, commencing with the readily available starting material, 2-amino-6-bromopyridine. Each step is elucidated with a detailed experimental protocol, mechanistic insights, and key considerations for successful execution. The guide is designed to be a practical resource for researchers, offering a clear and logical approach to obtaining the target compound with a focus on scientific integrity and reproducibility.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents. The introduction of a bromine atom at the 5-position and a carbaldehyde group at the 2-position of this scaffold, as in this compound, provides two orthogonal handles for further chemical elaboration, making it a highly versatile intermediate for library synthesis and lead optimization in drug discovery programs.
Direct formylation of the imidazo[1,2-a]pyridine ring system, for instance through the Vilsmeier-Haack reaction, typically results in substitution at the C3 position.[1][2] Therefore, a more strategic approach is required to achieve the desired C2-substituted product. This guide details a reliable three-step synthetic pathway that circumvents this regioselectivity issue:
-
Cyclization: Condensation of 2-amino-6-bromopyridine with chloroacetone to form the key intermediate, 5-bromo-2-methylimidazo[1,2-a]pyridine.
-
Halogenation: Free-radical bromination of the 2-methyl group to yield 5-bromo-2-(bromomethyl)imidazo[1,2-a]pyridine.
-
Oxidation: Conversion of the bromomethyl group to the target carbaldehyde via a Kornblum oxidation.
This pathway offers a logical and experimentally validated route to the desired product, with each step being a well-established transformation in organic synthesis.
Synthesis Pathway Overview
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Starting Material: Synthesis of 2-Amino-6-bromopyridine
A common and reliable method for the synthesis of 2-amino-6-bromopyridine is through the nucleophilic substitution of 2,6-dibromopyridine with ammonia.[3]
Protocol:
-
In a sealed pressure vessel, suspend 2,6-dibromopyridine in concentrated aqueous ammonia.
-
Heat the mixture at a temperature of 150-180 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-bromopyridine as a solid.
Causality Behind Experimental Choices:
-
The use of a sealed pressure vessel is necessary to reach temperatures above the boiling point of the aqueous ammonia solution, which is required to drive the nucleophilic aromatic substitution reaction.
-
A large excess of ammonia is used to favor the monosubstitution product and minimize the formation of the diamination byproduct.
Step 1: Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine
This step involves the construction of the imidazo[1,2-a]pyridine core via a Tschitschibabin pyridine synthesis, which is a condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[4]
Protocol:
-
To a solution of 2-amino-6-bromopyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add chloroacetone (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-bromo-2-methylimidazo[1,2-a]pyridine.
Mechanistic Insight: The reaction proceeds through an initial SN2 reaction where the pyridine ring nitrogen of 2-amino-6-bromopyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride and forming a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone, followed by dehydration, leads to the formation of the fused imidazo[1,2-a]pyridine ring system.
References
- 1. 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride | 1609400-03-4 | Benchchem [benchchem.com]
- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]
- 4. 5-Bromo-imidazo[1,2-a]pyridine HCl | C7H6BrClN2 | CID 75487588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents and functional materials. Among its diverse derivatives, 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 878197-68-3) serves as a key building block for further molecular elaboration. The presence of a bromine atom at the 5-position and a carbaldehyde group at the 2-position offers versatile handles for a variety of chemical transformations, including cross-coupling reactions and nucleophilic additions.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present raw data but to offer a detailed interpretation grounded in the principles of spectroscopic analysis. This guide is intended for researchers, scientists, and drug development professionals who seek to understand the structural and electronic properties of this important molecule.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound and molecular formula C₈H₅BrN₂O, dictates its characteristic spectroscopic features. The fusion of an imidazole and a pyridine ring creates a bicyclic aromatic system. The electron-withdrawing nature of the bromine atom at the C5 position and the carbaldehyde group at the C2 position significantly influences the electron density distribution within the ring system, which is reflected in its NMR, IR, and mass spectra.
Below is a diagram illustrating the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and aldehyde functionalities, as well as the inherent electronic nature of the imidazo[1,2-a]pyridine ring system.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | s | - |
| H-6 | 7.6 - 7.8 | t | ~7.0 |
| H-7 | 7.1 - 7.3 | d | ~9.0 |
| H-8 | 7.9 - 8.1 | d | ~7.0 |
| CHO | 9.8 - 10.0 | s | - |
Causality behind Predicted Shifts:
-
H-3: The proton at the 3-position is adjacent to the electron-withdrawing aldehyde group and is part of the electron-deficient imidazole ring, leading to a downfield shift.
-
H-6, H-7, H-8: These protons are on the pyridine ring. The bromine at C5 will have a deshielding effect on the neighboring protons. The typical coupling patterns for a substituted pyridine ring are expected.
-
CHO: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic system, resulting in a characteristic downfield signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also significantly affected by the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 148 |
| C-3 | 115 - 118 |
| C-5 | 110 - 113 |
| C-6 | 130 - 133 |
| C-7 | 118 - 121 |
| C-8 | 125 - 128 |
| C-8a | 140 - 143 |
| CHO | 185 - 188 |
Causality behind Predicted Shifts:
-
C-2 and C-8a: These are bridgehead carbons and carbons attached to nitrogen, which typically appear downfield.
-
C-5: The carbon bearing the bromine atom will be directly influenced by its electronegativity.
-
CHO: The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | 1680 - 1700 | Strong |
| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |
| C=N and C=C (aromatic) | 1500 - 1650 | Medium to Strong |
| C-Br | 500 - 600 | Medium |
Causality behind Expected Absorptions:
-
The strong absorption in the carbonyl region is a definitive indicator of the aldehyde functional group.
-
The C-H stretching vibrations of the aldehyde proton, often appearing as a pair of weak to medium bands, further confirm its presence.
-
The complex pattern of bands in the 1500-1650 cm⁻¹ region is characteristic of the stretching vibrations of the aromatic C=C and C=N bonds within the fused ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| Ion | Predicted m/z | Significance |
| [M]⁺ | 224/226 | Molecular ion peak (isotopic pattern due to Br) |
| [M-H]⁺ | 223/225 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 195/197 | Loss of the formyl radical |
| [M-Br]⁺ | 145 | Loss of the bromine atom |
Causality behind Fragmentation:
-
The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two signals of approximately equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
The fragmentation pattern is expected to involve the loss of the aldehyde group (as a formyl radical) and the bromine atom, which are common fragmentation pathways for such compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring high-quality and reproducible results.
NMR Data Acquisition
Caption: NMR Data Acquisition Workflow.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to a series of singlets. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is suitable.
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic distribution of the bromine atom should be clearly visible.
Conclusion
The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure and electronic properties. The combination of NMR, IR, and mass spectrometry allows for an unambiguous identification and structural elucidation of this important synthetic intermediate. The predicted data and interpretation provided in this guide, based on the well-established principles of spectroscopy and comparison with analogous structures, offer a robust framework for researchers working with this compound. The provided experimental protocols ensure the acquisition of high-quality data, which is fundamental for reliable scientific research and development.
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique electronic properties and rigid bicyclic structure make it an attractive framework for drug design. 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a key synthetic intermediate, offering multiple reaction sites for further molecular elaboration. A thorough understanding of its structural and electronic characteristics is paramount for its effective use in drug development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectra, explaining the causal relationships between the molecular structure and the observed chemical shifts and coupling constants, thereby offering a field-proven framework for researchers and scientists.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clear understanding of the molecular topology and the standardized numbering system. The structure of this compound is depicted below, following IUPAC nomenclature. This numbering will be used consistently for all spectral assignments.
Caption: Molecular structure and IUPAC numbering of this compound.
Scientific Principles: Substituent Effects on the Imidazo[1,2-a]pyridine Core
The chemical shifts in NMR are exquisitely sensitive to the local electronic environment of each nucleus. In this compound, the electron distribution of the aromatic 10 π-electron system is significantly perturbed by two powerful substituents.[1]
-
2-Carbaldehyde Group (-CHO): This group exerts a strong electron-withdrawing effect through both resonance and induction, significantly deshielding adjacent nuclei. Its magnetic anisotropy creates a cone of deshielding, further shifting nearby protons downfield. This effect is most pronounced on H3 and the aldehyde proton itself.
-
5-Bromo Group (-Br): Bromine is an electronegative atom that withdraws electron density via induction, which generally deshields nearby protons.[2] However, it can also donate electron density through resonance via its lone pairs. For protons on the pyridine ring, the inductive effect typically dominates, leading to a downfield shift, particularly for the ortho proton (H6).[3]
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust and reproducible experimental protocol is the foundation of accurate spectral interpretation. The following workflow outlines the standard procedure for acquiring ¹H and ¹³C NMR data for this class of compounds.
Caption: Standard experimental workflow for NMR data acquisition and processing.
Methodology Details:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[1][2]
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.[4] Standard room temperature (e.g., 298 K) is typically sufficient.
-
¹H NMR Acquisition: Utilize a standard 30° pulse sequence. Ensure a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery, ensuring accurate integration.
-
¹³C NMR Acquisition: Employ a standard pulse program with broadband proton decoupling to produce a spectrum with singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities (splitting patterns), and integration (proton count). The predicted data for this compound in CDCl₃ is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~9.95 | s (singlet) | - | 1H | H-aldehyde | Extreme deshielding due to the C=O bond's electron-withdrawing nature and magnetic anisotropy. |
| ~8.20 | s (singlet) | - | 1H | H3 | Deshielded by the adjacent electron-withdrawing aldehyde group and the heterocyclic nitrogen (N4). |
| ~7.85 | d (doublet) | J ≈ 9.0 Hz | 1H | H8 | Deshielded by proximity to the bridgehead nitrogen (N1) and exhibits ortho coupling to H7. |
| ~7.60 | d (doublet) | J ≈ 7.0 Hz | 1H | H6 | Deshielded by the ortho-bromo substituent's inductive effect; shows ortho coupling to H7. |
| ~7.15 | dd (doublet of doublets) | J ≈ 9.0, 7.0 Hz | 1H | H7 | Exhibits ortho coupling to both H8 and H6, appearing as a doublet of doublets or a pseudo-triplet. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functionalization.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C=O (aldehyde) | Carbonyl carbons are highly deshielded and appear far downfield. |
| ~148.0 | C2 | Attached to the electron-withdrawing aldehyde group and adjacent to N1. |
| ~145.5 | C8a | Bridgehead quaternary carbon, deshielded by two attached nitrogen atoms. |
| ~130.0 | C6 | Aromatic CH carbon, influenced by the adjacent C5-Br. |
| ~128.5 | C8 | Aromatic CH carbon, deshielded by the adjacent N1. |
| ~118.0 | C7 | Aromatic CH carbon. |
| ~115.0 | C3 | Aromatic CH carbon, deshielded by the adjacent N4 and C2-CHO group. |
| ~110.0 | C5 | Quaternary carbon attached to bromine (ipso-carbon). Its shift is characteristic of a C-Br bond in an aromatic system. |
A Self-Validating System for Structural Confirmation
The trustworthiness of a structural assignment comes from the convergence of multiple, independent pieces of data.
-
Consistency: The ¹H NMR integration (1:1:1:1:1) perfectly matches the five non-equivalent protons in the structure. The observed multiplicities and coupling constants are entirely consistent with the predicted connectivity of the pyridine ring protons.
-
Cross-Validation: The number of signals in the ¹³C NMR spectrum (8 carbons) matches the molecular formula.
-
Advanced Confirmation: For absolute certainty, two-dimensional NMR techniques would be employed.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate each proton signal with its directly attached carbon (e.g., H3 to C3, H6 to C6, etc.).
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals 2- and 3-bond correlations. For instance, it would show a correlation from the aldehyde proton to C2, and from H3 to both C2 and C8a, locking in the assignment of the entire molecular framework.
-
This multi-faceted approach ensures a high degree of confidence in the final structural elucidation, making the protocol a self-validating system for researchers in drug development and organic synthesis.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
The Diverse Biological Landscape of Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights. The narrative will elucidate the causality behind experimental choices, providing a framework for the rational design of novel therapeutics based on this versatile heterocyclic system.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.
Mechanism of Action: Inhibition of PI3K/Akt/mTOR and STAT3/NF-κB Signaling
A significant body of research has demonstrated that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR pathway , a central regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis.[1]
Furthermore, several derivatives have been shown to modulate the STAT3/NF-κB signaling pathway , which plays a crucial role in chronic inflammation and cancer progression.[3][4] Inhibition of STAT3 phosphorylation and suppression of NF-κB activity by these compounds can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.[3][4]
Below is a diagram illustrating the key signaling nodes within the PI3K/Akt/mTOR and STAT3/NF-κB pathways that are targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Targeted Oncogenic Signaling Pathways.
Quantitative Anticancer Activity
The in vitro anticancer efficacy of imidazo[1,2-a]pyridine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The following table summarizes the IC₅₀ values for a selection of representative derivatives.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | A375 (Melanoma) | <1 | [1] |
| HeLa (Cervical) | 35.0 | [1] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [5] |
| HepG2 (Hepatocellular) | 13 | [5] | |
| MCF-7 (Breast) | 11 | [5] | |
| A375 (Melanoma) | 11 | [5] | |
| IP-5 | HCC1937 (Breast) | 45 | [6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [6] |
| Compound 12 | HT-29 (Colon) | 4.15 | |
| Compound 18 | B16F10 (Melanoma) | 14.39 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
To elucidate the mechanism of anticancer activity, it is crucial to determine the effect of a compound on cell cycle progression. Flow cytometry is a powerful technique for this purpose.
Caption: Workflow for Cell Cycle Analysis.
Step-by-Step Methodology: [1][6][7]
-
Cell Culture and Treatment:
-
Seed cancer cells in 6-well plates to achieve 60-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Collect the culture medium (containing detached cells).
-
Wash adherent cells with PBS and detach using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store at -20°C for at least 2 hours.
-
-
Propidium Iodide (PI) Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.
Antibacterial and Antifungal Activity
Numerous studies have reported the antibacterial and antifungal properties of this class of compounds. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Quantitative Antimicrobial Activity
The following table presents a summary of the MIC values for selected imidazo[1,2-a]pyridine derivatives against various bacterial and fungal strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone Derivative 4a | Escherichia coli | - | [8] |
| Pseudomonas aeruginosa | - | [8] | |
| Staphylococcus aureus | - | [8] | |
| Streptococcus pyogenes | - | [8] | |
| Azo-based Derivative 4e | Pseudomonas aeruginosa | 0.5 | [9] |
| Staphylococcus aureus | 0.5 | [9] | |
| Escherichia coli CTXM | 0.5-0.7 | [9] | |
| Amide Derivative 21c | Bacterial strains | 4 | [10] |
| Sulfonamide Derivative 21g | Bacterial strains | 4 | [10] |
Note: Specific MIC values for Chalcone Derivative 4a were not provided in the source, but it was reported to have excellent to good activity.
Antituberculosis Activity
A particularly promising area of research is the development of imidazo[1,2-a]pyridine-based agents for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Some derivatives have shown remarkable potency, with MIC values in the sub-micromolar range.[11]
| Compound ID | Mycobacterium tuberculosis Strain | MIC (µM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating and non-replicating Mtb | 0.4–1.9 (MIC₉₀) | [11] |
| MDR-Mtb | 0.07–2.2 (MIC₉₀) | [11] | |
| XDR-Mtb | 0.07–0.14 (MIC₉₀) | [11] | |
| IPA Derivative 8 | Extracellular Mtb | 0.0009 (MIC₈₀) | [11] |
| Intracellular Mtb | 0.00045 (MIC₈₀) | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology: [12][13][14][15][16]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Dilute the standardized inoculum to the final desired concentration for testing.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.
-
Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Antiviral Activity: A Promising Frontier
Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a variety of viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), and influenza virus.[2][10][17][18][19][20]
Quantitative Antiviral Activity
The antiviral efficacy of these compounds is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication.
| Compound ID | Virus | EC₅₀ (µM) | Reference |
| Compound 36a | Vaccinia Virus (VV) | 0.1 | [21] |
| Compound 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | [21] |
| Compound 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | [21] |
| Compound 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 | [21] |
| A4 | Influenza A (H1N1) | 3.19 | [18] |
| Influenza A (H3N2) | 5.38 | [18] | |
| Influenza B | 2.99 | [18] | |
| Thioether Derivatives (4, 15, 21) | Human Cytomegalovirus (HCMV) | Highly Active (TI > 150) | [17] |
TI: Therapeutic Index
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a gold standard method for quantifying the antiviral activity of a compound.
Step-by-Step Methodology: [17][22][23]
-
Cell Culture and Infection:
-
Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayer with a known amount of virus for a defined adsorption period.
-
-
Compound Treatment and Overlay:
-
After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) containing various concentrations of the imidazo[1,2-a]pyridine derivative.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.
-
Fix and stain the cell monolayer (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value from the dose-response curve.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties, suggesting their potential for treating a variety of inflammatory conditions.[4][9][11][12]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, through the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 5 | Rat | 10 mg/kg | More efficient than indomethacin | [9] |
| Compound 2 | Rat | 10 mg/kg | More efficient than indomethacin | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a reliable method for evaluating the acute anti-inflammatory potential of novel compounds.
Step-by-Step Methodology: [4][5][21]
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the laboratory conditions.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the imidazo[1,2-a]pyridine derivative or control substances (e.g., vehicle or a standard anti-inflammatory drug like indomethacin) to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Induction of Inflammation:
-
After a specified pre-treatment time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Clinically Approved Imidazo[1,2-a]pyridines: From Bench to Bedside
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is underscored by the successful development and marketing of several drugs.
-
Zolpidem (Ambien®): A widely prescribed hypnotic agent for the short-term treatment of insomnia. Clinical trials have demonstrated its efficacy in reducing sleep latency and improving sleep maintenance.[2] Long-term studies have shown sustained efficacy with a relatively good safety profile, though risks of complex sleep-related behaviors exist.
-
Alpidem (Ananxyl®): An anxiolytic agent that was briefly marketed for the treatment of anxiety disorders. Although it showed anxiolytic efficacy with fewer sedative effects compared to benzodiazepines, it was withdrawn from the market due to rare but severe cases of hepatotoxicity.[3] The case of alpidem serves as a crucial reminder of the importance of post-marketing surveillance in identifying idiosyncratic adverse drug reactions.[3]
Conclusion: A Scaffold with a Bright Future
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse range of biological activities, from potent anticancer and antimicrobial effects to promising antiviral and anti-inflammatory properties, ensure its continued relevance in modern drug discovery. The insights provided in this technical guide, encompassing quantitative biological data, detailed experimental protocols, and mechanistic understanding, are intended to empower researchers and drug development professionals to further unlock the therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of Zolpidem in the treatment of insomnia disorder for one month: a meta-analysis of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 12. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jcsm.aasm.org [jcsm.aasm.org]
- 19. Long-Term Efficacy and Safety of Zolpidem Extended-Release 12.5 mg, Administered 3 to 7 Nights Per Week for 24 Weeks, in Patients With Chronic Primary Insomnia: A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
The Alchemical Allure of the Imidazo[1,2-a]pyridine Core: A Synthetic Chemist's Guide to its Discovery and Modern Construction
Foreword: The Enduring Legacy of a Privileged Scaffold
In the vast and ever-expanding universe of heterocyclic chemistry, certain structural motifs emerge as "privileged scaffolds" – frameworks that consistently appear in biologically active molecules and successful pharmaceuticals. The imidazo[1,2-a]pyridine core is a quintessential example of such a scaffold. Its unique electronic properties and rigid, bicyclic structure make it an ideal foundation for designing molecules that can interact with a wide array of biological targets. From the anti-ulcer agent Zolimidine to the hypnotic Zolpidem, and more recently in the development of targeted cancer therapies and anti-tuberculosis agents, the imidazo[1,2-a]pyridine moiety has proven its therapeutic mettle time and again.[1][2][3][4]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the discovery and synthesis of this remarkable heterocycle. We will journey through the historical landscape of its initial synthesis, delve into the mechanistic intricacies of classical and modern synthetic routes, and provide practical, field-proven insights into the experimental choices that guide the construction of these valuable molecules.
I. A Historical Perspective: From Classical Condensations to Multi-Component Marvels
The story of imidazo[1,2-a]pyridine synthesis is a testament to the evolution of organic chemistry itself. The early methods, born out of the necessity to construct this fused ring system from simple precursors, laid the groundwork for the more sophisticated and efficient techniques we employ today.
The Dawn of an Era: The Tschitschibabin Reaction and its Progeny
The journey to the imidazo[1,2-a]pyridine scaffold begins with the pioneering work of Aleksei Tschitschibabin. In 1925, he and his colleagues reported that the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures yielded the parent imidazo[1,2-a]pyridine.[2] This reaction, a variation of the broader Tschitschibabin pyridine synthesis he developed earlier, established the fundamental strategy for constructing the imidazo[1,2-a]pyridine core: the condensation of a 2-aminopyridine with a two-carbon electrophile.
The initial yields were modest, but the subsequent introduction of a base, such as sodium hydrogen carbonate, improved the efficiency of the cyclization.[2] This classical approach, the reaction of a 2-aminopyridine with an α-haloketone, remains a widely used and reliable method for the synthesis of 2-substituted imidazo[1,2-a]pyridines.
A significant refinement of this classical approach is the Ortoleva-King reaction . First described by Ortoleva and later by King, this method circumvents the need to pre-synthesize and handle lachrymatory α-haloketones.[5][6] Instead, an active methylene compound (like an acetophenone) is reacted directly with a pyridine and iodine. The reaction proceeds through the in situ formation of an N-phenacylpyridinium iodide intermediate, which then undergoes base-mediated cyclization to the imidazo[1,2-a]pyridine.[5][7][8]
Diagram 1: The Ortoleva-King Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Introduction: The Strategic Importance of the 5-Bromo-Imidazopyridine Scaffold
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 5-Bromo Substituted Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis for a multitude of clinically used drugs and investigational agents.[1][2][3][4] Its unique bicyclic structure, composed of fused imidazole and pyridine rings, provides a rigid and geometrically defined scaffold that can effectively present substituents for interaction with biological targets.[1] Imidazopyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][5]
The strategic introduction of a bromine atom at the 5-position of the imidazopyridine nucleus is a key tactic in modern drug design.[6] Halogenation, and specifically "bromination," serves multiple critical functions: it modulates key physicochemical properties such as lipophilicity and metabolic stability, influences the electronic character of the ring system, and, perhaps most importantly, provides a versatile synthetic handle for further molecular elaboration through cross-coupling chemistry.[7] The presence of the bromine atom creates what is known as a "halogen bond," an interaction that can favorably affect drug-target binding.[7]
This guide offers a comprehensive exploration of the essential physical and chemical characteristics of 5-bromo substituted imidazopyridines, providing field-proven insights and detailed protocols for scientists engaged in drug discovery and development.
Synthesis and Elaboration: Forging the Core Scaffold
The construction and functionalization of the 5-bromo-imidazopyridine scaffold rely on robust and adaptable synthetic methodologies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.
A prevalent and historically significant approach to the imidazopyridine core is the Tschitschibabin reaction, which typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] To generate the 5-bromo substituted target, the most direct route involves using a pre-functionalized starting material, namely 2-amino-5-bromopyridine. This ensures the bromine is incorporated at the desired position from the outset.
Alternatively, direct halogenation of a pre-formed imidazopyridine ring can be achieved, although this may present challenges with regioselectivity depending on the existing substituents on the scaffold.[8][9]
Caption: General workflow for synthesis and diversification.
PART 1: Foundational Physicochemical Characteristics
The introduction of a bromine atom at the 5-position profoundly influences the molecule's intrinsic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Electronic Effects
The bromine atom is an electronegative, electron-withdrawing group. Its presence at the 5-position significantly modulates the electron density of the fused aromatic system.[10][11] This electronic perturbation has several consequences:
-
Modified Reactivity: It can deactivate the pyridine ring towards certain electrophilic substitutions while activating the C-Br bond for nucleophilic aromatic substitution or, more commonly, oxidative addition in metal-catalyzed reactions.
-
Altered pKa: The electron-withdrawing nature of bromine lowers the basicity of the nitrogen atoms within the ring system compared to the non-brominated parent compound. This change in pKa can drastically affect the compound's ionization state at physiological pH, influencing its solubility, permeability, and interaction with acidic residues in target proteins.
-
Halogen Bonding Potential: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole," allowing it to act as a halogen bond donor.[7] This non-covalent interaction can be a crucial factor in achieving high-affinity binding to biological targets by engaging with electron-rich atoms like oxygen or nitrogen.
Lipophilicity, Solubility, and Metabolic Stability
These three parameters, often collectively considered under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion), are heavily impacted by the 5-bromo substituent.
-
Lipophilicity (LogP/LogD): The addition of a bromine atom generally increases the lipophilicity (hydrophobicity) of the molecule. This can enhance membrane permeability and cell penetration but may also lead to lower aqueous solubility and increased non-specific binding if not properly balanced with other polar groups.[12][13]
-
Aqueous Solubility: As a corollary to increased lipophilicity, solubility often decreases. Formulating poorly soluble compounds is a significant challenge in drug development, making the careful consideration of this property essential.[13][14]
-
Metabolic Stability: The C-Br bond is generally stable to metabolic degradation. Furthermore, placing a bromine atom at a position susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can effectively "block" this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[15][16][17]
Caption: Impact of 5-bromo substitution on key properties.
Summary of Physicochemical Data
The following table provides a comparative summary of typical physicochemical properties for a hypothetical imidazopyridine and its 5-bromo substituted analog.
| Property | Imidazopyridine (Parent) | 5-Bromo-Imidazopyridine | Rationale for Change |
| Molecular Weight | ~119.14 g/mol | ~198.04 g/mol | Addition of Bromine Atom |
| Calculated LogP | ~1.2 | ~2.0 | Bromine is lipophilic |
| pKa (Conjugate Acid) | ~6.8 | ~5.9 | Electron-withdrawing effect of Br |
| H-Bond Acceptors | 2 | 2 | No change to nitrogen count |
| H-Bond Donors | 0 | 0 | No change |
| Metabolic Stability (t½) | Low to Moderate | Moderate to High | Br can block sites of metabolism |
PART 2: Structural Characterization and Reactivity
Definitive characterization and strategic chemical modification are pillars of any drug discovery program. 5-Bromo-imidazopyridines offer distinct spectroscopic signatures and a reactive handle for extensive chemical exploration.
Spectroscopic and Crystallographic Analysis
-
NMR Spectroscopy: In ¹H NMR, the protons on the pyridine ring will show characteristic shifts and coupling patterns. The bromine atom will induce a downfield shift on the adjacent H-6 proton. In ¹³C NMR, the C-5 carbon directly attached to the bromine will exhibit a chemical shift significantly influenced by the halogen.
-
Mass Spectrometry: One of the most unambiguous signatures is the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic M and M+2 doublet in the mass spectrum, with nearly equal intensity, immediately confirming the presence of a single bromine atom.
-
X-Ray Crystallography: Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[18] It provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.[19][20] This technique is invaluable for confirming stereochemistry, understanding conformational preferences, and visualizing intermolecular interactions like hydrogen and halogen bonds that are crucial for receptor binding.[7][19]
Table of Representative Crystallographic Data Data presented below is illustrative, based on published structures of similar brominated heterocycles.[21][22]
| Parameter | Typical Value Range | Significance |
| Crystal System | Monoclinic, Orthorhombic | Describes the basic crystal lattice |
| Space Group | P2₁/c, P-1 | Defines the symmetry elements |
| C-Br Bond Length | 1.88 - 1.92 Å | Confirms covalent bond |
| Intermolecular Br···O/N | 3.0 - 3.5 Å | Evidence of halogen bonding |
Chemical Reactivity: The Gateway to Diversity
The C5-Br bond is the key to unlocking a vast chemical space. It serves as a highly reliable electrophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the modular and efficient construction of extensive compound libraries.[23][24][25]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. steeronresearch.com [steeronresearch.com]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. Electrochemical Bromination of Arenes in a 200% Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde from 2-Aminopyridine: An Application Note and Detailed Protocol
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it a cornerstone for the development of a wide array of therapeutic agents, including anxiolytics, hypnotics, and anticancer drugs. The introduction of specific functional groups onto this core structure is a key strategy for modulating biological activity and optimizing pharmacokinetic profiles. This application note provides a comprehensive guide for the synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a valuable building block for drug discovery, starting from the readily available 2-aminopyridine. This protocol is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also insights into the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.
Synthetic Strategy Overview
The synthesis of this compound from 2-aminopyridine is a multi-step process that can be logically divided into three key transformations:
-
Electrophilic Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring of 2-aminopyridine. This is a crucial step for installing a handle for further functionalization or for its intrinsic impact on the molecule's properties.
-
Imidazo[1,2-a]pyridine Ring Formation: Cyclization of the brominated intermediate, 2-amino-5-bromopyridine, with a suitable two-carbon synthon to construct the fused imidazole ring.
-
Regioselective Formylation: Introduction of a carbaldehyde group at the 2-position of the 5-bromoimidazo[1,2-a]pyridine core. This functional group is a versatile precursor for a variety of subsequent chemical modifications.
This guide will provide detailed protocols for each of these stages, along with mechanistic insights and practical advice to navigate potential challenges.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Amino-5-bromopyridine
Principle and Mechanistic Insight: The bromination of 2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group at the 2-position is a strong activating group, directing incoming electrophiles to the ortho (3-position) and para (5-position) positions. Due to steric hindrance from the amino group, the substitution predominantly occurs at the 5-position.
Two reliable methods are presented below. Method A utilizes liquid bromine in acetic acid, a classic and effective approach. Method B employs phenyltrimethylammonium tribromide (PTT) as a solid, safer alternative to liquid bromine, which can be advantageous for ease of handling and avoiding the generation of HBr as a byproduct.
Experimental Protocol: Method A - Bromination using Bromine in Acetic Acid
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminopyridine | 94.11 | 28.2 g | 300 |
| Glacial Acetic Acid | 60.05 | 80 mL | - |
| Bromine | 159.81 | 15.4 mL (48.0 g) | 300 |
| 40% Sodium Hydroxide Solution | - | As needed | - |
| Petroleum Ether (60-80 °C) | - | ~150 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 28.2 g (300 mmol) of 2-aminopyridine in 50 mL of glacial acetic acid.
-
Cool the solution to below 20°C in an ice-water bath.
-
In the dropping funnel, prepare a solution of 15.4 mL (48.0 g, 300 mmol) of bromine in 30 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 2-aminopyridine solution over approximately 1 hour, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice-water.
-
Neutralize the mixture by the slow addition of a 40% aqueous sodium hydroxide solution with vigorous stirring. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are free of bromide ions (test with AgNO₃ solution).
-
Dry the crude product in a vacuum oven at 50-60°C.
-
To remove any 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with three 50 mL portions of hot petroleum ether (60-80 °C).[1]
-
The remaining solid is 2-amino-5-bromopyridine. Expected yield: 32-35 g (62-67%).
Experimental Protocol: Method B - Bromination using Phenyltrimethylammonium Tribromide (PTT)
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminopyridine | 94.11 | 9.4 g | 100 |
| Phenyltrimethylammonium Tribromide | 375.98 | 37.6 g | 100 |
| Chloroform (or Dichloromethane) | - | 300 mL | - |
| Saturated Sodium Chloride Solution | - | 40 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Benzene (for recrystallization) | - | As needed | - |
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 9.4 g (100 mmol) of 2-aminopyridine, 37.6 g (100 mmol) of phenyltrimethylammonium tribromide, and 300 mL of chloroform.[2][3]
-
Stir the mixture at 30°C for 2 hours.[2]
-
After the reaction is complete, wash the mixture with 40 mL of a saturated sodium chloride solution.
-
Separate the organic layer and wash it twice with 20 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oily residue.
-
Cool the residue in an ice-water bath and add water to precipitate the solid product.
-
Collect the crude product by filtration and recrystallize from benzene to afford pure 2-amino-5-bromopyridine. Expected yield: ~13.3 g (77%).[2]
Part 2: Synthesis of 5-Bromoimidazo[1,2-a]pyridine
Principle and Mechanistic Insight: The formation of the imidazo[1,2-a]pyridine ring system in this protocol follows the classic Tschitschibabin reaction. The more nucleophilic ring nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of an α-haloaldehyde (in this case, chloroacetaldehyde). This is followed by an intramolecular cyclization where the exocyclic amino group attacks the in situ formed iminium ion, and subsequent dehydration leads to the aromatic bicyclic system.
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
Experimental Protocol: Cyclization with Chloroacetaldehyde
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-bromopyridine | 173.01 | 17.3 g | 100 |
| Chloroacetaldehyde (50 wt% in H₂O) | 78.50 | 17.3 g (8.65 g active) | 110 |
| Sodium Bicarbonate | 84.01 | 10.1 g | 120 |
| Ethanol | - | 200 mL | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 17.3 g (100 mmol) of 2-amino-5-bromopyridine and 10.1 g (120 mmol) of sodium bicarbonate in 200 mL of ethanol.
-
To this stirred suspension, add 17.3 g of a 50 wt% aqueous solution of chloroacetaldehyde (110 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between 200 mL of ethyl acetate and 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromoimidazo[1,2-a]pyridine as a solid. Expected yield: 15.8-17.8 g (80-90%).
Part 3: Synthesis of this compound
Principle and Mechanistic Insight: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[4] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich imidazo[1,2-a]pyridine ring.
The regioselectivity of the Vilsmeier-Haack reaction on the imidazo[1,2-a]pyridine nucleus is a critical consideration. Generally, electrophilic substitution occurs preferentially at the C3 position due to the higher electron density. However, for the synthesis of the target 2-carbaldehyde, formylation at the C2 position is desired. While C3 formylation is more common, C2 formylation can be achieved, and its success may depend on the specific substrate and reaction conditions. In this protocol, we present a method that has been reported to yield the C2-formylated product. It is important to carefully control the reaction conditions and to thoroughly characterize the final product to confirm the regiochemistry.
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromoimidazo[1,2-a]pyridine | 197.03 | 9.85 g | 50 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.1 mL (8.4 g) | 55 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add 20 mL of dry N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice-salt bath.
-
Add 5.1 mL (55 mmol) of phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 9.85 g (50 mmol) of 5-bromoimidazo[1,2-a]pyridine in 50 mL of dry dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40°C) for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid. Expected yield: 7.9-9.0 g (70-80%).
Conclusion
This application note provides a detailed and reliable synthetic route to this compound from 2-aminopyridine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided experimental details, including reagent quantities, reaction conditions, and purification methods, are designed to ensure high yields and purity. As with any chemical synthesis, appropriate safety precautions should be taken at all times.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Imidazo[1,2-a]pyridine Carbaldehydes via the Vilsmeier-Haack Reaction
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Aldehydes
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This fused heterocyclic system is the core of several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, and is explored for indications ranging from anticancer to antituberculosis therapies.[4][5]
The functionalization of this scaffold is key to modulating its pharmacological profile. Among the most versatile functional groups, the aldehyde (formyl group) serves as a critical synthetic handle, enabling a vast range of subsequent chemical transformations such as reductive aminations, Wittig reactions, and oxidations. The Vilsmeier-Haack reaction is a classic, powerful, and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic systems, making it an indispensable tool for accessing these valuable intermediates.[6][7][8]
This application note provides a comprehensive guide to the synthesis of imidazo[1,2-a]pyridine carbaldehydes using the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings, provide a field-proven step-by-step protocol, discuss process optimization and troubleshooting, and clarify the critical issue of regioselectivity in this reaction.
The Vilsmeier-Haack Reaction: Mechanism and Principles
The reaction proceeds in two main stages: the formation of the active formylating agent (the Vilsmeier reagent) and the subsequent electrophilic attack by the imidazo[1,2-a]pyridine ring.[9][10]
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[11] This forms a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[6][7] This step is highly exothermic and requires careful temperature control.
Stage 2: Electrophilic Substitution and Hydrolysis The electron-rich imidazo[1,2-a]pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[12] This electrophilic aromatic substitution leads to the formation of an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to furnish the final aldehyde product.[9][13]
Discussion on Regioselectivity: The C3 vs. C2 Position
A critical consideration for researchers is the site of formylation. For the unsubstituted imidazo[1,2-a]pyridine ring, the Vilsmeier-Haack reaction overwhelmingly and predictably yields imidazo[1,2-a]pyridine-3-carbaldehyde . This is due to the electronic nature of the heterocyclic system, where the C3 position is the most electron-rich and nucleophilic, making it the preferential site for electrophilic attack.
Synthesizing the imidazo[1,2-a]pyridine-2-carbaldehyde isomer as requested in the topic is not achievable via a direct Vilsmeier-Haack reaction on the parent heterocycle. Achieving this would require alternative strategies, such as:
-
Use of a C3-Blocked Substrate: Starting with an imidazo[1,2-a]pyridine that has a substituent (e.g., a halogen or alkyl group) at the C3 position would prevent reaction at that site and could potentially direct formylation to another position, although reaction at C2 is not guaranteed and may not occur at all.
-
De Novo Ring Synthesis: Building the imidazo[1,2-a]pyridine ring from precursors that already contain the desired aldehyde functionality at the equivalent of the C2 position.
-
Alternative Functionalization Chemistry: Employing metal-catalyzed cross-coupling reactions or other advanced synthetic methods.
For the purpose of this application note, which focuses on the Vilsmeier-Haack reaction, we will provide the robust and well-established protocol for the synthesis of the 3-carbaldehyde isomer.
Detailed Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehyde
This protocol is a representative procedure and may require optimization based on the specific substituents on the starting material.
Materials and Equipment:
-
Imidazo[1,2-a]pyridine (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
Dichloromethane (DCM), anhydrous (optional co-solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃) or Sodium acetate (NaOAc) solution
-
Crushed ice
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Workflow Diagram:
Step-by-Step Procedure:
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 mL per 10 mmol of substrate). Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold, stirring DMF via the dropping funnel over 30 minutes. Causality Note: This slow, cooled addition is critical to control the highly exothermic reaction between DMF and POCl₃ and to ensure the stable formation of the Vilsmeier reagent.[11][14] A rapid addition can lead to uncontrolled temperature increase and reagent decomposition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution may become a thick, pale-yellow solid or slurry.
-
Formylation Reaction: Dissolve the imidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Remove the ice bath and heat the reaction mixture to 75-80 °C. Causality Note: Heating provides the necessary activation energy for the electrophilic substitution, as the Vilsmeier reagent is a relatively weak electrophile.[15][16]
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Prepare a separate large beaker with a substantial amount of crushed ice and a stir bar.
-
Once the reaction is complete, cool the reaction flask to room temperature. Carefully and slowly pour the reaction mixture onto the vigorously stirring crushed ice. Causality Note: This "reverse quench" is a crucial safety step. It allows the large volume of ice/water to absorb and dissipate the significant heat generated from the violent hydrolysis of any unreacted POCl₃.[11]
-
After the mixture has been added, continue stirring for 15-20 minutes.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a cold 2M NaOH solution until the pH reaches 8-9. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the phosphoric and hydrochloric acids formed.[11][14] A precipitate of the crude product should form.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine-3-carbaldehyde.
Optimization and Troubleshooting
The success of the Vilsmeier-Haack reaction often depends on careful control of reaction parameters.
| Parameter | Condition | Rationale & Impact on Outcome |
| Reagent Ratio | POCl₃:DMF ratio is typically ~1:1 for reagent formation. Substrate is 1.0 eq. Vilsmeier reagent is often used in excess (1.5-3.0 eq). | An insufficient amount of Vilsmeier reagent will lead to incomplete conversion. A large excess can sometimes lead to side reactions or decomposition, particularly with sensitive substrates.[16] |
| Temperature | Reagent formation: 0 °C. Reaction: 60-90 °C. | Low temperature for reagent formation is critical for stability. Higher reaction temperatures increase the rate but can cause decomposition if too high. An optimal temperature must be found empirically.[15][16] |
| Solvent | DMF typically serves as both reagent and solvent. Anhydrous conditions are essential. | Moisture will rapidly quench the Vilsmeier reagent and POCl₃, leading to reaction failure.[16] Using other solvents like 1,2-dichloroethane (DCE) is possible but less common for this specific transformation. |
| Work-up | Reverse quench into ice, followed by careful neutralization. | This is the safest and most effective method for handling the excess POCl₃ and ensuring complete hydrolysis of the intermediate to the desired product.[11] |
Troubleshooting Common Issues:
-
Problem: No or Low Yield.
-
Cause: Reagents may have degraded due to moisture.
-
Solution: Ensure DMF is anhydrous and POCl₃ is fresh. Flame-dry all glassware before use.
-
Cause: The substrate is not sufficiently electron-rich.
-
Solution: Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can deactivate it towards this reaction. Higher temperatures or longer reaction times may be required.
-
-
Problem: Significant Byproduct Formation or Decomposition.
-
Cause: Reaction temperature is too high.
-
Solution: Reduce the reaction temperature and monitor carefully by TLC. Start at a lower temperature (e.g., 60 °C) and increase only if necessary.
-
Cause: Excessive amount of POCl₃ was used.
-
Solution: Reduce the equivalents of the Vilsmeier reagent to minimize harsh conditions.[16]
-
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the C3-formylation of imidazo[1,2-a]pyridines, providing access to versatile synthetic intermediates. A thorough understanding of the reaction mechanism, particularly the need for anhydrous conditions and careful temperature control during reagent formation and quenching, is paramount for success. While direct C2-formylation is not feasible with this method, the resulting 3-formyl products are invaluable building blocks for the synthesis of novel compounds in medicinal chemistry and drug discovery.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. prepchem.com [prepchem.com]
- 15. growingscience.com [growingscience.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Strategic Importance of Functionalized Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic and structural properties allow for versatile interactions with biological targets, leading to compounds with potent anti-cancer, antiviral, and antiproliferative activities.[2] The ability to strategically functionalize this core is paramount in drug discovery programs for developing new chemical entities with improved efficacy and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3] This palladium-catalyzed reaction between an organohalide and an organoboron species offers exceptional functional group tolerance, mild reaction conditions, and access to a vast library of commercially available boronic acids, making it an indispensable tool for synthetic chemists.[3][4]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This specific substrate is a valuable building block, allowing for the introduction of diverse aryl and heteroaryl moieties at the C5-position, a key vector for modulating biological activity. The presence of the electron-withdrawing carbaldehyde group at the C2-position influences the electronic properties of the heterocyclic core, a factor that must be considered for successful reaction optimization.
Pillar 1: The Catalytic Heart of the Reaction - Mechanism of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle orchestrated by a palladium complex.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition : The cycle begins with the active Palladium(0) catalyst, typically stabilized by phosphine ligands. This complex undergoes oxidative addition by inserting itself into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in a square-planar Palladium(II) intermediate. The electron-deficient nature of the pyridine ring in the substrate generally facilitates this step.[7]
-
Transmetalation : This step involves the transfer of the organic group (R') from the boronic acid to the Palladium(II) center. Crucially, this process requires activation of the organoboron species by a base.[8] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily exchanges its organic moiety for the halide on the palladium complex.[4][9] The choice of base is therefore critical and can significantly impact reaction efficiency.
-
Reductive Elimination : The final step is the reductive elimination from the Palladium(II) complex, where the two organic groups—the imidazo[1,2-a]pyridine core and the newly transferred R' group—are coupled to form the desired C-C bond. This process regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Protocol Design and Experimental Execution
This section provides a robust, field-proven protocol for the Suzuki coupling of this compound. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | Ensure purity, as impurities can inhibit the catalyst. |
| Arylboronic Acid | >95% | Combi-Blocks, TCI | The stability of boronic acids can vary; store under inert gas and desiccated. Some are prone to protodeboronation.[5] |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst Grade | Strem, Sigma-Aldrich | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, pre-catalysts like Pd(dppf)Cl₂ or Buchwald ligands may be superior.[6] |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous, >99% | Acros, Alfa Aesar | The choice of base is critical. K₂CO₃ is a good starting point, but stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for less reactive substrates. |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous, Degassed | Acros, Fisher Scientific | Solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst. A mixture with water is often required.[4] |
| Inert Gas (Argon or Nitrogen) | High Purity (99.998%) | Airgas, Praxair | Essential for maintaining an oxygen-free environment throughout the setup and reaction. |
Detailed Step-by-Step Protocol
This protocol describes a representative reaction on a 0.5 mmol scale.
-
Reaction Setup (Inert Atmosphere) :
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (112.5 mg, 0.5 mmol, 1.0 equiv.).
-
Add the desired arylboronic acid (0.75 mmol, 1.5 equiv.). The excess boronic acid compensates for potential homocoupling and decomposition.
-
Add the base, for example, potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum.
-
-
Degassing and Reagent Addition :
-
Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent catalyst oxidation.
-
Under a positive pressure of inert gas, add the palladium catalyst. For example, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (29 mg, 0.025 mmol, 5 mol%).
-
Via syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4 mL dioxane and 1 mL water). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Reaction Execution and Monitoring :
-
Immerse the reaction flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the specific substrates and catalyst used.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 30-50% ethyl acetate in hexanes. The disappearance of the starting bromide is a key indicator of reaction completion. Reaction times can range from 2 to 24 hours.
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 5-aryl-imidazo[1,2-a]pyridine-2-carbaldehyde.
-
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Pillar 3: Optimization, Troubleshooting, and Self-Validation
Achieving high yields in Suzuki couplings, especially with functionalized heteroaromatics, often requires optimization. The protocol described above is a starting point, and the following table provides insights into how key parameters can be adjusted.
Table of Optimization Parameters
| Parameter | Variation | Expected Outcome/Rationale | Potential Issues |
| Catalyst | Pd(PPh₃)₄ | Good general-purpose catalyst. | May struggle with sterically hindered or electron-rich partners. |
| Pd(dppf)Cl₂ | Often more robust and effective for heteroaromatic substrates. | Higher cost. | |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Excellent for challenging couplings, including aryl chlorides.[6] | Requires careful handling; can be air-sensitive. | |
| Base | K₂CO₃ | Mild and effective for many systems. | May not be strong enough for less reactive boronic acids. |
| K₃PO₄ | A stronger base, often improves yields with electron-deficient partners.[6] | Can promote side reactions if not used judiciously. | |
| CsF or KF | Can be effective, especially in anhydrous conditions, and may prevent hydrolysis of sensitive functional groups. | Lower solubility in some solvent systems. | |
| Solvent | Dioxane/H₂O | Standard, versatile solvent system. | Dioxane is a peroxide former and requires purification. |
| Toluene/H₂O | Good alternative, can allow for higher reaction temperatures. | Biphasic system may require vigorous stirring. | |
| DMF | Polar aprotic solvent, can improve solubility of reactants. | Higher boiling point can make removal difficult; can promote side reactions. | |
| Temperature | 80 °C | Good starting temperature. | Reaction may be sluggish. |
| 100-110 °C | Can increase reaction rate significantly. | May increase rates of side reactions like protodeboronation. |
Troubleshooting Common Issues
-
Low or No Conversion :
-
Cause : Inactive catalyst. Solution : Ensure rigorous degassing of solvents and use of a fresh, high-quality catalyst. Check the integrity of the inert atmosphere setup.
-
Cause : Insufficiently active base/boronic acid. Solution : Switch to a stronger base (e.g., K₃PO₄). Ensure the boronic acid is pure and has not decomposed.
-
Cause : Low reaction temperature. Solution : Gradually increase the temperature, monitoring for decomposition.
-
-
Formation of Homocoupling Byproduct (R'-R') :
-
Cause : Presence of oxygen, which can promote oxidative homocoupling of the boronic acid. Solution : Improve degassing procedures.
-
Cause : Use of a Pd(II) precatalyst without complete reduction to Pd(0). Solution : Ensure proper catalyst activation.
-
-
Formation of Protodeboronation Product (R-H) :
-
Cause : The boronic acid is replaced by a proton from the solvent (often water). This is more common with electron-deficient heteroaryl boronic acids. Solution : Use a higher concentration of the boronic acid (1.5-2.0 equiv.). Minimize reaction time and temperature where possible. Consider using boronate esters (e.g., pinacol esters), which are often more stable.
-
-
Aldehyde-Related Side Reactions :
-
Cause : In some palladium-catalyzed systems, aldehydes can be reduced to alcohols. Solution : If alcohol byproduct is observed, screen different palladium sources and ligands. Lowering the reaction temperature may also mitigate this. The aldehyde might also coordinate to the metal center, potentially inhibiting the reaction with certain catalyst systems, particularly nickel.[9] Careful selection of a palladium catalyst and ligands that are less prone to such interactions is key.
-
By systematically evaluating these parameters and understanding the potential pitfalls, researchers can develop a robust and high-yielding Suzuki-Miyaura coupling protocol for the synthesis of novel 5-aryl-imidazo[1,2-a]pyridine-2-carbaldehydes, paving the way for new discoveries in drug development.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Heck-Mizoroki Reaction Protocols for the C5-Olefination of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including therapeutics for anxiety (Alpidem), insomnia (Zolpidem), and antiviral agents. The functionalization of this core structure is paramount for the development of new chemical entities with tailored properties.[1][2]
Among the powerful arsenal of cross-coupling reactions, the Mizoroki-Heck reaction stands out as a highly efficient method for the formation of carbon-carbon bonds, specifically through the vinylation of aryl or vinyl halides.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Mizoroki-Heck reaction for the specific C5-olefination of 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer practical guidance for troubleshooting and optimization.
The Mizoroki-Heck Catalytic Cycle: Mechanism and Rationale
A thorough understanding of the reaction mechanism is critical for rational protocol design and optimization. The Mizoroki-Heck reaction proceeds via a catalytic cycle involving palladium, which alternates between the Pd(0) and Pd(II) oxidation states.[4][6][7]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (in this case, this compound) to form a square planar Aryl-Pd(II)-Br intermediate.[6][7] The electron-deficient nature of the imidazo[1,2-a]pyridine ring system can facilitate this step.
-
Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkyl-palladium(II) intermediate and a new carbon-carbon bond.[4]
-
β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the β-carbon. A syn-β-hydride elimination occurs, yielding the desired vinylated product and a hydrido-palladium(II) complex (H-Pd-Br).[4][7]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine, potassium carbonate), the H-Pd-Br complex undergoes reductive elimination.[6] The base neutralizes the generated HBr, thereby regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Rationale for Component Selection
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is readily reduced in situ by ligands (like phosphines), amines, or the alkene itself to the active Pd(0) species required to initiate the cycle.[4][8]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are crucial. They stabilize the Pd(0) species, prevent its aggregation into inactive palladium black, and modulate the reactivity of the metal center, influencing both yield and selectivity.[8][9][10]
-
Base: A stoichiometric amount of base is essential to neutralize the hydrohalic acid (HBr) produced in the final step, ensuring the regeneration of the Pd(0) catalyst.[5][8] The choice between an organic amine (like Et₃N) and an inorganic base (like K₂CO₃ or Cs₂CO₃) can impact reaction kinetics and substrate compatibility.[11][12]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used as they can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[8]
Visualizing the Catalytic Cycle
Caption: The Mizoroki-Heck catalytic cycle.
Recommended Protocol: Heck Coupling with n-Butyl Acrylate
This protocol details a reliable method for the coupling of this compound with n-butyl acrylate, a common electron-deficient alkene partner.
Reagents and Materials
| Reagent | CAS No. | Mol. Wt. | Mmol (Equiv.) | Amount |
| This compound | --- | 225.04 | 1.0 (1.0) | 225 mg |
| n-Butyl acrylate | 141-32-2 | 128.17 | 1.5 (1.5) | 192 mg (0.21 mL) |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 (0.02) | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.04 (0.04) | 12.2 mg |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 (2.0) | 202 mg (0.28 mL) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | --- | 5 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (225 mg, 1.0 mmol).
-
Solvent and Liquid Reagents: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (0.28 mL, 2.0 mmol) and n-butyl acrylate (0.21 mL, 1.5 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol Variations and Optimization
The success of a Heck reaction is highly dependent on the specific substrates and conditions. The following table provides a comparative overview of conditions that have proven successful for various aryl bromides, offering a starting point for optimization.[11][12][13][14]
Table 1: Comparison of Heck Reaction Conditions for Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) | Ref. |
| Pd(OAc)₂ (2) | SPO (4) | K₂CO₃ (2) | DMF | 60 | 12 | Styrene | >90 | [13] |
| Pd(dba)₂ (0.5) | Phosphine-Imidazolium (0.5) | Cs₂CO₃ (2) | DMAc | 120 | 2-12 | n-Butyl acrylate | 85-98 | [11] |
| Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | Styrene | 75-92 | [12] |
| Pd(OAc)₂ (1) | Benzimidazolium (2) | K₂CO₃ (1.5) | TBAB | 140 | 6-12 | Butyl acrylate | 79-93 | [14] |
| Pd(OAc)₂ (1) | None | Et₃N (3) | DMF | 130 | 0.3-3 | Styrene, Acrylates | >80 | [15] |
SPO = Secondary Phosphine Oxide; NHC = N-Heterocyclic Carbene; TBAB = Tetrabutylammonium bromide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or decomposed). Insufficient temperature. | Ensure anhydrous and anaerobic conditions. Use fresh Pd(OAc)₂. Increase temperature in 10 °C increments. Screen alternative ligands (e.g., PPh₃) or bases (e.g., K₂CO₃, Cs₂CO₃). |
| Formation of Pd Black | Catalyst decomposition/aggregation. Ligand dissociation. | Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Use a more robust ligand (e.g., bulky electron-rich phosphines or N-heterocyclic carbenes). |
| Alkene Isomerization | Re-addition of H-Pd-X to the product followed by elimination. | Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). Use a phosphine-free system if applicable. |
| Homocoupling of Alkene | Side reaction, can be promoted at high temperatures. | Lower the reaction temperature. Ensure slow, controlled heating. |
| Difficult Purification | Residual palladium catalyst or ligand byproducts. | During work-up, wash the organic phase with aqueous ammonia or thiourea solution to complex and remove residual palladium. Ensure sufficient silica gel is used for chromatography. |
Experimental Workflow Overview
Caption: General experimental workflow for the Heck reaction.
Conclusion
The Mizoroki-Heck reaction is a robust and versatile tool for the C5-olefination of this compound, providing a direct route to valuable intermediates for drug discovery and materials science. The success of the reaction hinges on the careful selection of catalyst, ligand, base, and solvent. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this powerful transformation and to rationally troubleshoot and optimize conditions for their specific needs.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. arkat-usa.org [arkat-usa.org]
The Strategic Utility of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic system is featured in marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), underscoring its therapeutic significance.[1][2] Within this esteemed class of heterocycles, 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a particularly versatile and powerful building block for the synthesis of novel therapeutic agents. Its strategic placement of a bromine atom and an aldehyde group offers medicinal chemists a dual-functionalized scaffold, ripe for elaboration into diverse chemical libraries targeting a wide array of diseases, including cancer and inflammatory conditions.[3][4][5]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It offers detailed protocols for key synthetic transformations and discusses the biological relevance of the resulting molecular architectures, with a focus on the development of kinase inhibitors.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value |
| CAS Number | 878197-68-3 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.05 g/mol |
| Appearance | Typically a solid |
| Purity | Commercially available up to >95% |
| Storage | 2-8°C, protected from light and moisture |
Table 1: Physicochemical properties of this compound.
Synthetic Utility: A Tale of Two Handles
The synthetic power of this compound lies in its two orthogonal reactive sites: the aldehyde at the 2-position and the bromine at the 5-position. This allows for sequential or tandem reactions to build molecular complexity.
The Versatile Aldehyde at C2
The carbaldehyde group is a gateway to a vast number of chemical transformations. In the context of the imidazo[1,2-a]pyridine scaffold, it is frequently employed to introduce side chains that can interact with specific biological targets.
The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds. This reaction is particularly useful for extending the conjugation of the imidazo[1,2-a]pyridine core and for introducing Michael acceptors, which can be valuable for covalent inhibitor design.
Reaction Principle: The aldehyde reacts with an active methylene compound in the presence of a weak base to form a new C=C bond.
Caption: Knoevenagel Condensation Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., acetophenone, 1.1 mmol) in absolute ethanol (10 mL), add piperidine (0.2 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Causality: The use of a weak base like piperidine is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. Ethanol is a suitable solvent that allows for the necessary reaction temperature while being easy to remove.
The Strategic Bromine at C5
The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, which can significantly modulate the biological activity and pharmacokinetic properties of the molecule.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[6][7][8]
Reaction Principle: A palladium(0) catalyst facilitates the coupling of the organobromide with an organoboron reagent in the presence of a base.[7][8]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (or a derivative from Protocol 1) (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography.
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for transmetalation. The choice of solvent, catalyst, and base may need to be optimized for specific substrates.[6][8]
Application in Kinase Inhibitor Discovery
The imidazo[1,2-a]pyridine scaffold is a prominent feature in many kinase inhibitors.[9][10] The PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for drug development.[1]
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway.
Derivatives of this compound can be designed to target key kinases in this pathway. For instance, after Suzuki coupling to introduce a suitable aromatic group at the 5-position, the aldehyde at C2 can be further modified, for example, through reductive amination, to introduce functionalities that can form crucial hydrogen bonds within the ATP-binding pocket of a target kinase.
Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
The versatility of the imidazo[1,2-a]pyridine scaffold is reflected in the broad range of biological activities exhibited by its derivatives.
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | PI3K/mTOR inhibition, Nek2 inhibition, CDK9 inhibition | [1][2][9] |
| Anti-inflammatory | Modulation of STAT3/NF-κB/iNOS/COX-2 pathway | [5] |
| Antituberculosis | Inhibition of mycobacterial growth | [4] |
| Antiviral | Various targets depending on the virus | [3] |
Table 2: Selected biological activities of imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a high-value starting material for medicinal chemists. Its dual functionality allows for the systematic and efficient construction of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for the synthesis of novel imidazo[1,2-a]pyridine derivatives with the potential to address significant unmet medical needs, particularly in the areas of oncology and inflammatory diseases. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity - Google Patents [patents.google.com]
- 4. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Kinase Inhibitor Development
Introduction: The Quest for Kinase Specificity and the Rise of Privileged Scaffolds
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this pursuit, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to bind to multiple targets with high affinity and selectivity – is a paramount objective. The imidazo[1,2-a]pyridine core has emerged as one such scaffold, demonstrating a remarkable versatility in targeting a diverse range of kinases, including Akt, PI3K, mTOR, and various cyclin-dependent kinases (CDKs).[1][2][3][4]
This application note provides a detailed guide for researchers on the strategic utilization of a key intermediate, 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde , in the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and outline methods for the biological evaluation of the resulting compounds, with a particular focus on inhibitors of the PI3K/Akt/mTOR signaling pathway.
The Strategic Advantage of this compound
The utility of this compound as a starting material in kinase inhibitor development stems from the strategic placement of its functional groups. The imidazo[1,2-a]pyridine core itself provides a rigid, bicyclic structure that can effectively mimic the purine core of ATP, enabling competitive binding to the kinase active site. The functional handles at the 2- and 5-positions offer distinct opportunities for synthetic diversification to enhance potency, selectivity, and pharmacokinetic properties.
-
The 2-Carbaldehyde Group: This aldehyde functionality is a versatile anchor for introducing a variety of substituents that can occupy the solvent-exposed region of the kinase active site. It readily undergoes reactions such as reductive amination, Wittig reactions, and aldol condensations, allowing for the facile introduction of diverse chemical moieties to probe structure-activity relationships (SAR).
-
The 5-Bromo Group: The bromine atom at the 5-position is a key handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, which can form crucial interactions within the hydrophobic regions of the kinase active site or extend into other pockets to enhance selectivity.
The combination of these two functionalities provides a powerful platform for generating large and diverse libraries of kinase inhibitors from a common intermediate.
Workflow for Kinase Inhibitor Development
The development of a novel kinase inhibitor from this compound typically follows a structured workflow. This process begins with the synthesis of a library of derivatives, followed by in vitro screening to identify potent hits, and culminates in the characterization of the lead compounds' mechanism of action.
Caption: A generalized workflow for the development of kinase inhibitors.
Application Example: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for therapeutic intervention.[5][6] Dual inhibitors of PI3K and mTOR have shown significant promise in overcoming feedback loops that can limit the efficacy of single-target agents. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of potent PI3K/mTOR dual inhibitors.[4][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Protocols
Protocol 1: Synthesis of a Representative PI3Kα/mTOR Inhibitor
This protocol describes a representative two-step synthesis of a potent PI3Kα/mTOR inhibitor based on the imidazo[1,2-a]pyridine scaffold, adapted from the work of Yu et al. (2020).[4] The synthesis involves an initial reductive amination of this compound followed by a Suzuki cross-coupling reaction.
Step 1: Reductive Amination
Caption: Reductive amination of the starting aldehyde.
Materials:
-
This compound (1.0 eq)
-
Piperazine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and methanol for elution
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add piperazine and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in ethyl acetate) to afford 1-((5-bromoimidazo[1,2-a]pyridin-2-yl)methyl)piperazine.
Step 2: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-((5-bromoimidazo[1,2-a]pyridin-2-yl)methyl)piperazine (1.0 eq)
-
Arylboronic acid (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane and methanol for elution
Procedure:
-
To a reaction vessel, add 1-((5-bromoimidazo[1,2-a]pyridin-2-yl)methyl)piperazine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Add the palladium catalyst, Pd(PPh3)4.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to yield the final inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[2][8][9] This protocol is a general guideline and should be optimized for the specific kinase of interest (e.g., PI3Kα or mTOR).
Materials:
-
Kinase of interest (e.g., recombinant human PI3Kα)
-
Kinase substrate (e.g., phosphatidylinositol)
-
ATP
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a dilution series of the test compounds in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of the kinase and its substrate in the kinase reaction buffer.
-
Prepare the ATP solution in the kinase reaction buffer at a concentration appropriate for the kinase being assayed (often at or near the Km value).
-
-
Kinase Reaction:
-
To the wells of a white, opaque plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase/substrate mixture to all wells except the negative controls.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-a]pyridine scaffold allows for the elucidation of key structure-activity relationships that can guide the optimization of inhibitor potency and selectivity. The following table presents representative data for a series of PI3Kα/mTOR dual inhibitors, highlighting the impact of substitutions at the 5-position.
| Compound ID | R Group (at 5-position) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1a | Phenyl | 5.6 | 38.2 |
| 1b | 3-Pyridyl | 0.8 | 15.7 |
| 1c | 4-Pyridyl | 1.2 | 21.4 |
| 1d | 2-Pyrimidinyl | 2.1 | 25.5 |
| 1e | 3-Quinolinyl | 0.5 | 11.8 |
Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[4][6]
Analysis of SAR:
-
Aromatic System at the 5-Position: The introduction of an aromatic ring system at the 5-position via Suzuki coupling is generally favorable for potent inhibition of both PI3Kα and mTOR.
-
Impact of Heteroatoms: The incorporation of nitrogen atoms into the aromatic ring at the 5-position, as seen in the pyridyl and pyrimidinyl analogues (1b-1d ), often leads to a significant increase in potency compared to a simple phenyl ring (1a ). This suggests that the nitrogen atoms may be forming beneficial hydrogen bond interactions within the active site.
-
Extended Aromatic Systems: Fused aromatic systems, such as the quinolinyl group in compound 1e , can further enhance potency. This may be due to increased van der Waals interactions or the ability to access deeper pockets within the enzyme.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its strategically placed functional groups allow for the efficient generation of diverse chemical libraries through robust and well-established synthetic methodologies. As demonstrated with the example of PI3K/mTOR dual inhibitors, this scaffold can be effectively utilized to generate compounds with potent and clinically relevant biological activity. Future work in this area will likely focus on further refining the selectivity profiles of these inhibitors, optimizing their pharmacokinetic properties, and exploring their efficacy in in vivo cancer models. The protocols and insights provided in this application note serve as a comprehensive guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs.
References
- 1. GDC-0941 - LKT Labs [lktlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] This fused bicyclic system, composed of an imidazole ring fused to a pyridine ring, is a key structural motif in drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[2][3][4] Its broad therapeutic relevance, spanning from anticancer and antiviral to anti-inflammatory applications, has rendered the development of efficient and versatile synthetic routes to its derivatives a major focus in medicinal and organic chemistry.[1][2][5]
This guide provides an in-depth overview of established and modern experimental protocols for the synthesis of imidazo[1,2-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower informed experimental design and optimization.
Strategic Approaches to Imidazo[1,2-a]pyridine Synthesis
The construction of the imidazo[1,2-a]pyridine ring system is primarily achieved through the formation of a C-N and a C-C or another C-N bond, typically starting from a substituted 2-aminopyridine. The choice of synthetic strategy often depends on the desired substitution pattern on the final molecule. We will explore several robust and widely adopted methodologies.
Diagram: Core Synthetic Strategies
The following diagram illustrates the general convergent strategies for the synthesis of the imidazo[1,2-a]pyridine scaffold.
Caption: Convergent strategies for Imidazo[1,2-a]pyridine synthesis.
Protocol 1: The Classical Tschitschibabin Condensation
First reported by Aleksei Tschitschibabin in 1925, this method involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2] It remains a cornerstone for the synthesis of this heterocyclic system.
Mechanism of the Tschitschibabin Reaction
The reaction proceeds via a two-step sequence:
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide and form a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring.
Diagram: Tschitschibabin Reaction Mechanism
Caption: Mechanism of the Tschitschibabin condensation reaction.
Detailed Experimental Protocol (Tschitschibabin)
This protocol describes a solvent-free synthesis of 2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate, Hexane
Procedure:
-
In a 50 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol, 94 mg) and α-bromoacetophenone (1.0 mmol, 199 mg).
-
Heat the reaction mixture at 60 °C with stirring for 2-3 hours.[2] The reaction can be monitored by TLC (e.g., 30% Ethyl acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will solidify.
-
Dissolve the crude solid in a minimal amount of DCM.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30%).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 2-phenylimidazo[1,2-a]pyridine as a solid.
Rationale for Choices:
-
Solvent-free conditions: This approach is environmentally friendly ("green chemistry") and often leads to higher yields and shorter reaction times by increasing the concentration of reactants.[2]
-
60 °C Reaction Temperature: This moderate temperature is sufficient to drive the reaction to completion without causing decomposition of the starting materials or product.[2]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[1][6][7] This is particularly advantageous for the synthesis of imidazo[1,2-a]pyridines, often reducing reaction times from hours to minutes.
Advantages of Microwave Synthesis
-
Rapid Heating: Uniform and rapid heating of the reaction mixture.
-
Shorter Reaction Times: Drastic reduction in the time required for reaction completion.[1]
-
Higher Yields and Purity: Often results in cleaner reactions with fewer byproducts.
Detailed Experimental Protocol (Microwave-Assisted)
This protocol describes a microwave-assisted, three-component synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.[2]
Materials:
-
2-Aminopyridine
-
An aromatic aldehyde (e.g., Benzaldehyde)
-
An isonitrile (e.g., tert-Butyl isocyanide)
-
Scandium triflate (Sc(OTf)₃) as a catalyst
-
Methanol (MeOH)
-
Microwave reactor vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and methanol (3 mL).
-
Add scandium triflate (5 mol%).
-
Finally, add tert-butyl isocyanide (1.1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.
Rationale for Choices:
-
Multicomponent Reaction (MCR): This approach combines three starting materials in a single step, increasing synthetic efficiency and atom economy.[2][8][9]
-
Scandium Triflate Catalyst: A Lewis acid that effectively catalyzes the formation of the imine intermediate and the subsequent cyclization.[2]
-
Microwave Irradiation: Dramatically accelerates the reaction, allowing for completion in minutes instead of hours.[1][7]
Protocol 3: The Ortoleva-King Reaction
The Ortoleva-King reaction provides an alternative route, particularly for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines in the presence of iodine.[10][11]
Mechanism of the Ortoleva-King Reaction
-
Formation of Pyridinium Salt: The ketone reacts with iodine and pyridine (in this case, 2-aminopyridine acts as both reactant and base) to form an N-phenacylpyridinium iodide intermediate.
-
Cyclization and Oxidation: This intermediate then undergoes base-mediated cyclization and subsequent oxidation to yield the final product.
Diagram: Ortoleva-King Reaction Workflow
Caption: Workflow of the Ortoleva-King reaction for imidazo[1,2-a]pyridine synthesis.
Detailed Experimental Protocol (Ortoleva-King)
This protocol outlines a one-pot synthesis of 2-aryl-imidazo[1,2-a]pyridines.[11]
Materials:
-
A substituted acetophenone (1.0 mmol)
-
2-Aminopyridine (2.3 equiv., 2.3 mmol)
-
Iodine (I₂) (1.2 equiv., 1.2 mmol)
-
Aqueous Sodium Hydroxide (NaOH)
-
Round-bottom flask or sealed tube
-
Heating mantle or oil bath
Procedure:
-
Combine the acetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol) in a sealed tube or round-bottom flask.
-
Heat the neat (solvent-free) mixture at 110 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add aqueous NaOH solution (e.g., 2M) and heat at 100 °C for 1 hour to facilitate the final cyclization and aromatization.
-
After cooling, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Rationale for Choices:
-
Excess 2-Aminopyridine: It acts as both a reactant and a base to neutralize the HI formed during the reaction.[11]
-
Iodine: Serves as the activating agent for the formation of the key pyridinium intermediate.
-
Two-Step, One-Pot Procedure: This approach improves efficiency by avoiding the isolation of the intermediate pyridinium salt.[11]
Summary of Reaction Conditions
The following table summarizes typical conditions for the synthesis of imidazo[1,2-a]pyridine derivatives via the discussed methods.
| Method | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time | Typical Yields (%) |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | None/Base | Ethanol or Solvent-free | 60-80 | 2-12 h | 70-95 |
| Microwave MCR | 2-Aminopyridine, Aldehyde, Isonitrile | Sc(OTf)₃ | Methanol | 100 | 15-30 min | 60-90 |
| Ortoleva-King | 2-Aminopyridine, Acetophenone | Iodine (reagent) | Neat | 110 | 4-5 h | 40-60[11] |
| Microwave Green | 2-Aminonicotinic acid, Chloroacetaldehyde | None | Water | - | 30 min | 92-95[1] |
Troubleshooting and Optimization
-
Low Yields in Tschitschibabin Reaction: Ensure the α-haloketone is pure and not degraded. The addition of a non-nucleophilic base like sodium bicarbonate can sometimes improve yields by neutralizing the generated acid.[2]
-
Side Reactions in MCRs: The purity of the aldehyde and isocyanide is crucial. Anhydrous solvents may be necessary to prevent hydrolysis of intermediates.
-
Incomplete Ortoleva-King Reaction: Ensure the temperature is maintained and that the iodine has not sublimed out of the reaction vessel if not properly sealed.
Conclusion
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through a variety of robust and adaptable methods. The classical Tschitschibabin and Ortoleva-King reactions provide reliable access to a range of derivatives from readily available starting materials. For rapid synthesis and increased efficiency, modern techniques such as microwave-assisted multicomponent reactions offer significant advantages. The choice of protocol should be guided by the desired substitution pattern, available equipment, and considerations for reaction scale and environmental impact. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the successful synthesis and exploration of this vital heterocyclic scaffold.
References
- 1. connectjournals.com [connectjournals.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 6. chem.msu.ru [chem.msu.ru]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Characterization of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic core and reactive aldehyde functionality make it a valuable scaffold for the synthesis of novel therapeutic agents. As with any compound destined for pharmaceutical development, rigorous structural characterization and purity assessment are paramount. This document provides a comprehensive guide to the analytical techniques essential for the unambiguous identification and quality control of this compound.
The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but also the underlying scientific principles. This approach ensures that researchers can confidently apply these methods, interpret the resulting data, and make informed decisions in their research and development endeavors.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is crucial before commencing any analytical work.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 225.05 g/mol | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | --INVALID-LINK-- |
| CAS Number | 878197-68-3 | --INVALID-LINK--[1] |
Analytical Workflow for Structural Elucidation and Purity Assessment
A multi-technique approach is indispensable for the comprehensive characterization of this compound. The following workflow outlines the logical progression of analyses to confirm the molecule's identity and purity.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivities of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Theoretical Underpinnings
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure. Coupling between adjacent nuclei (spin-spin splitting) reveals further information about the connectivity of the atoms.
Protocol for ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 300-500 MHz spectrometer are:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise)
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters are:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)
-
Number of scans: 1024 or more (adjust for desired signal-to-noise)
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Interpretation: The expected ¹H NMR spectrum should show distinct signals for the aromatic protons and the aldehyde proton. The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, with the aldehyde carbonyl carbon appearing at a characteristic downfield shift. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to further elucidate proton-proton and proton-carbon correlations.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Protocol for ESI-MS Analysis
Objective: To determine the accurate mass of this compound.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, for enhancing ionization)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. A common practice is to take 10 µL of the stock and dilute it with 1 mL of solvent.[2]
-
If necessary, add 0.1% formic acid to the final solution to promote protonation.[3]
-
-
Instrument Setup and Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
The instrument should be properly calibrated to ensure high mass accuracy.
-
Data Interpretation: The mass spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The measured mass of the monoisotopic peak should be within 5 ppm of the calculated theoretical mass.
| Ion | Calculated m/z |
| [C₈H₅⁷⁹BrN₂O + H]⁺ | 224.9661 |
| [C₈H₅⁸¹BrN₂O + H]⁺ | 226.9641 |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of organic compounds. A well-developed HPLC method can separate the target compound from any impurities, starting materials, or by-products.
Protocol for HPLC Purity Analysis
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
-
Dilute to a working concentration of about 0.1 mg/mL.
-
-
HPLC Method:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting point would be a gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 360 nm (aldehydes often have a strong absorbance at longer wavelengths).[4]
-
Data Interpretation: The chromatogram should show a single major peak corresponding to this compound. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For regulatory purposes, a purity of >98% is often required.
Caption: HPLC workflow for purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FTIR Analysis
Objective: To confirm the presence of key functional groups (aldehyde C=O, C-Br, aromatic C=C and C-H) in this compound.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: The FTIR spectrum should display characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H stretch | ~2850 and ~2750 |
| Aldehyde C=O stretch | ~1680-1700 |
| Aromatic C=C stretch | ~1600-1450 |
| C-N stretch | ~1350-1000 |
| C-Br stretch | ~600-500 |
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values calculated from the molecular formula.
Protocol for CHN Analysis
Objective: To confirm the elemental composition of this compound.
Procedure: This analysis is typically performed using an automated elemental analyzer based on the combustion method.[6] A small, accurately weighed amount of the sample (1-3 mg) is combusted at high temperature in an oxygen atmosphere.[7] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.
| Element | Theoretical % |
| Carbon (C) | 42.70 |
| Hydrogen (H) | 2.24 |
| Nitrogen (N) | 12.45 |
Conclusion
The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these methods, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby supporting the integrity and reproducibility of their scientific findings and advancing the development of new chemical entities.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Rutgers_MS_Home [react.rutgers.edu]
- 4. auroraprosci.com [auroraprosci.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. School of Chemical Sciences KB [answers.uillinois.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Synthesis Strategy
The synthesis of this compound presents a unique challenge due to the desired C2-formylation pattern. Direct formylation of the imidazo[1,2-a]pyridine core, such as through the Vilsmeier-Haack reaction, typically occurs at the more electron-rich C3 position. Therefore, a more robust and regioselective strategy is required.
The most reliable and commonly inferred pathway involves a two-stage approach:
-
Stage 1: Construction of the Heterocyclic Core. Synthesis of the intermediate, 5-bromo-2-methylimidazo[1,2-a]pyridine, via the cyclocondensation of 2-amino-6-bromopyridine with an acetone equivalent.
-
Stage 2: Oxidation of the C2-Methyl Group. Selective oxidation of the methyl group at the C2 position to the desired carbaldehyde.
This guide will focus primarily on this two-stage approach, providing detailed protocols and troubleshooting for each stage.
Stage 1: Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine
This foundational step involves the classic Tschitschibabin reaction, where a 2-aminopyridine is condensed with an α-haloketone.
Experimental Protocol
Reaction: 2-amino-6-bromopyridine + Chloroacetone → 5-Bromo-2-methylimidazo[1,2-a]pyridine
-
Reagent Preparation:
-
To a round-bottom flask, add 2-amino-6-bromopyridine (1.0 eq).
-
Add a suitable solvent, such as ethanol or n-butanol (approximately 10-15 mL per gram of aminopyridine).
-
Add sodium bicarbonate (NaHCO₃) (1.5-2.0 eq) to act as a base and neutralize the HBr formed during the reaction.
-
-
Reaction Execution:
-
Stir the suspension at room temperature.
-
Add chloroacetone (1.1-1.3 eq) dropwise to the mixture. A slight exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.
-
-
Monitoring the Reaction:
-
Track the consumption of the 2-amino-6-bromopyridine starting material using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Troubleshooting Guide for Stage 1
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient reaction time or temperature. 2. Ineffective base. 3. Poor quality of starting materials. | 1. Extend Reaction Time/Increase Temperature: The cyclization can be slow. Monitor by TLC until the starting material is consumed. Switching to a higher boiling solvent like n-butanol can be beneficial.2. Base Selection: While NaHCO₃ is common, a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) can be more effective in driving the reaction to completion.3. Verify Reagents: Ensure the 2-amino-6-bromopyridine is pure. Chloroacetone can degrade over time; use freshly opened or distilled material. |
| Formation of Dark, Tarry Side Products | 1. Self-polymerization of chloroacetone. 2. Reaction temperature is too high. | 1. Controlled Addition: Add the chloroacetone slowly and at a lower temperature before heating to reflux. This minimizes its self-condensation.2. Temperature Optimization: While heat is required, excessive temperatures can lead to decomposition. Find the optimal reflux temperature for your specific solvent. |
| Difficult Purification | 1. Presence of unreacted starting material. 2. Formation of isomeric impurities. | 1. Acidic Wash: During work-up, an acidic wash (e.g., with 1M HCl) can help remove any unreacted basic 2-amino-6-bromopyridine.2. Chromatography Gradient: Use a shallow gradient during column chromatography to improve the separation of the product from closely related impurities. |
Stage 2: Oxidation of 5-Bromo-2-methylimidazo[1,2-a]pyridine to this compound
The oxidation of an activated methyl group on a heterocyclic ring is a common transformation. Selenium dioxide (SeO₂) is a classic and effective reagent for this purpose.
Experimental Protocol
Reaction: 5-Bromo-2-methylimidazo[1,2-a]pyridine + SeO₂ → this compound
-
Reagent Preparation:
-
In a fume hood, add 5-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) to a round-bottom flask.
-
Add a suitable solvent. Dioxane, often with a small amount of water, is a common choice.
-
-
Reaction Execution:
-
Add selenium dioxide (1.1-1.5 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the mixture to reflux (typically around 100 °C) for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The black precipitate of elemental selenium can be removed by filtration through a pad of celite.
-
Dilute the filtrate with water and extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude aldehyde can be purified by silica gel column chromatography.
-
Troubleshooting Guide for Stage 2
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Aldehyde | 1. Incomplete reaction. 2. Over-oxidation to the carboxylic acid. 3. Decomposition of the product. | 1. Increase Reaction Time/Equivalents of SeO₂: Ensure sufficient time and oxidant for the reaction to proceed to completion. A slight excess of SeO₂ is often necessary.2. Control Reaction Conditions: Over-oxidation can be minimized by carefully controlling the reaction temperature and time. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes provide better control.[1]3. Milder Conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. |
| Formation of Red/Black Precipitate (Selenium) | This is expected. | This is a normal byproduct of the reaction as Se(IV) is reduced to Se(0). It indicates that the oxidation is proceeding. Ensure it is thoroughly removed during filtration to avoid contaminating the final product. |
| Difficult Purification | 1. Contamination with selenium byproducts. 2. Co-elution of starting material and product. | 1. Thorough Filtration: Ensure the celite pad is well-packed to remove all elemental selenium. A wash of the organic layer with a solution of sodium sulfide can sometimes help remove residual selenium compounds.2. Optimized Chromatography: A carefully selected solvent system for column chromatography is crucial. A gradual increase in polarity will be necessary to separate the slightly more polar aldehyde from the starting material. |
| Safety Concerns | Toxicity of selenium compounds. | Strict adherence to safety protocols is essential. Always work in a certified fume hood. Wear appropriate gloves, lab coat, and eye protection. Dispose of all selenium-containing waste according to your institution's hazardous waste guidelines. |
Alternative Synthetic Strategies
While the two-stage approach is generally the most reliable, other methods could be considered for the synthesis of this compound.
-
Kornblum Oxidation: If 5-bromo-2-(halomethyl)imidazo[1,2-a]pyridine can be synthesized, it could be oxidized to the aldehyde using dimethyl sulfoxide (DMSO) in the presence of a base. This method avoids the use of toxic selenium reagents.[2]
-
Direct Cyclocondensation: It may be possible to react 2-amino-6-bromopyridine with a suitable three-carbon electrophile that already contains a protected aldehyde, such as 2-bromo-3,3-diethoxypropane. This would be followed by deprotection to reveal the aldehyde.
Visualizing the Workflow
Primary Synthetic Pathway
Caption: Primary two-stage synthetic route.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a Vilsmeier-Haack reaction on 5-bromoimidazo[1,2-a]pyridine to get the 2-carbaldehyde?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. On the imidazo[1,2-a]pyridine ring system, the C3 position is the most electron-rich and therefore the most nucleophilic site. This directs the formylation to the C3 position. While exceptions can occur, achieving selective C2 formylation via this method is highly challenging and not the recommended route.
Q2: My selenium dioxide oxidation is giving me a complex mixture of products. What is happening?
A complex mixture suggests either over-oxidation or side reactions. Selenium dioxide can oxidize the desired aldehyde further to a carboxylic acid, which may then decarboxylate under the reaction conditions. Additionally, other positions on the heterocyclic ring might be susceptible to oxidation, although the C2-methyl group is typically the most reactive. To mitigate this, try lowering the reaction temperature and carefully monitoring the reaction progress by TLC to stop it once the starting material is consumed and the desired aldehyde is the major product.
Q3: Are there any "greener" alternatives to selenium dioxide?
Yes, while SeO₂ is effective, its toxicity is a significant drawback. Alternative oxidation methods to consider include:
-
Kornblum Oxidation: As mentioned earlier, this uses DMSO as the oxidant.
-
Manganese Dioxide (MnO₂): This can be an effective oxidant for activated methyl groups, although it often requires a large excess of the reagent.
-
Catalytic Aerobic Oxidation: Some modern methods use transition metal catalysts and air as the terminal oxidant, which is a much greener approach.
Q4: I am having trouble separating the final product from the starting 2-methyl intermediate. Any tips?
The aldehyde product is more polar than the methyl starting material, but they can still be challenging to separate.
-
Column Chromatography: Use a long column and a shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes).
-
Recrystallization: If the crude product is sufficiently pure, careful recrystallization can be an effective purification method. Experiment with different solvent systems.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude aldehyde (e.g., form a bisulfite adduct), separate it, and then regenerate the aldehyde. This is a more involved process but can be effective for difficult separations.
References
Improving regioselectivity in the synthesis of substituted imidazopyridines
Technical Support Center: Imidazopyridine Synthesis
A Senior Application Scientist's Guide to Improving Regioselectivity
Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. My goal as a Senior Application Scientist is to provide you with not only procedural guidance but also the underlying scientific principles to troubleshoot and optimize your reactions effectively. The imidazopyridine core is a cornerstone in many pharmaceuticals, and controlling the regioselectivity of its functionalization is paramount for efficient and successful drug development.[1][2][3]
This resource is structured in a question-and-answer format to address the specific, practical challenges you may encounter in the lab.
Section 1: Foundational Concepts & FAQs
This section covers the fundamental principles that govern the reactivity and selectivity of the imidazopyridine scaffold.
Q1: What are the primary reactive sites on an imidazo[1,2-a]pyridine core, and why is regioselectivity a major challenge?
Answer: The imidazo[1,2-a]pyridine scaffold possesses several potential sites for electrophilic or nucleophilic attack. Understanding their relative reactivity is the first step in controlling your reaction's outcome.
-
Most Reactive Site (Electrophilic Attack): The C3 position is the most electron-rich and sterically accessible carbon, making it the most common site for electrophilic substitution reactions like halogenation, acylation, and alkylation.[3][4] This inherent reactivity is a primary reason why achieving substitution at other positions can be a significant challenge.
-
Nitrogen Nucleophilicity: The scaffold contains two nitrogen atoms: the pyridinic N4 and the imidazolic N1. The exocyclic N1 is generally more nucleophilic than the endocyclic N4, but its reactivity is highly dependent on steric hindrance and the electronic nature of the rest of the molecule. This leads to competition in reactions like N-alkylation.
-
Other Carbon Positions (C2, C5, C6, C7, C8): These positions are generally less reactive towards standard electrophilic substitution. Functionalization at these sites often requires more advanced techniques, such as directed C-H activation or starting from pre-functionalized pyridines.[1]
The core challenge arises from the small differences in activation energy for reactions at these different sites. Minor changes in substrates, catalysts, or reaction conditions can dramatically shift the product distribution, leading to mixtures of regioisomers that are often difficult to separate.
Q2: What are the key factors that influence regioselectivity in imidazopyridine synthesis and functionalization?
Answer: Regioselectivity is not governed by a single factor but is a multifactorial problem. The interplay of the following four elements is critical:
-
Electronic Effects: The inherent electron distribution of the imidazopyridine ring system heavily favors electrophilic attack at the C3 position. Electron-donating groups (EDGs) on the pyridine or imidazole ring can enhance this reactivity, while electron-withdrawing groups (EWGs) can deactivate the ring and sometimes alter the preferred site of attack.
-
Steric Hindrance: The size of the substituents on the imidazopyridine core and the incoming reagent plays a crucial role. A bulky group at the C2 position, for example, can partially block access to the C3 position, potentially allowing for functionalization at less-favored sites. Similarly, bulky reagents may favor attack at a more sterically accessible, albeit electronically less favored, position.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates or transition states, tipping the regiochemical balance.
-
Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of a thermodynamically more stable, but kinetically less favored, isomer.
-
Catalyst: The choice of catalyst (e.g., Lewis vs. Brønsted acids) is paramount.[5] Transition metals, in particular, can completely override the inherent reactivity of the scaffold through directed C-H activation.[1]
-
-
Directing Groups: In C-H functionalization, a directing group is a functional group on the substrate that coordinates to a metal catalyst and positions it over a specific C-H bond, ensuring high regioselectivity.[6][7] This is a powerful strategy for functionalizing otherwise unreactive positions.
Section 2: Troubleshooting Common Regioselectivity Issues
This section provides a problem-solving framework for common experimental challenges.
Problem 1: Poor or No Regioselectivity in C-H Functionalization (e.g., Arylation, Halogenation)
Symptoms: You are attempting a direct C-H functionalization and obtain a mixture of isomers (e.g., C3, C5, C8 substituted products) or observe no reaction at the desired position.
Potential Cause: The inherent electronic bias of the imidazopyridine ring favors functionalization at the C3 position.[4] Without a directing influence, many transition-metal catalyzed reactions will default to this site or produce mixtures if other positions have comparable reactivity under the given conditions.
Suggested Solutions:
-
Introduce a Directing Group (DG): This is the most robust strategy for achieving high regioselectivity at positions other than C3. The DG is typically installed on the N1 or C2 position and is chosen based on its ability to coordinate with the transition metal catalyst (e.g., Pd, Ru, Rh).[1][6]
-
How it Works: The directing group acts as an anchor for the metal catalyst, forming a stable cyclometalated intermediate. This brings the catalytic center into close proximity with a specific C-H bond (often at the ortho position to the DG's attachment point), facilitating its selective cleavage and functionalization.
Caption: Workflow for Directed C-H Functionalization.
-
-
Leverage Intrinsic Directing Groups: In some cases, a functional group already present in your molecule can serve as a directing group. For instance, the imidazopyridine scaffold itself can sometimes act as an intrinsic directing group in certain ruthenium-catalyzed reactions.[2]
Experimental Protocol: Directed C-H Arylation at C8
This protocol is a representative example and may require optimization for your specific substrate.
-
Substrate Preparation: Synthesize the N1-pivaloyl-protected imidazo[1,2-a]pyridine. The pivaloyl group can act as a directing group.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N1-protected imidazopyridine (1.0 equiv), the aryl halide coupling partner (1.5 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand such as PCy₃ (10 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) followed by a base, such as K₂CO₃ (2.0 equiv).
-
Reaction: Heat the reaction mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, filter through celite, concentrate the filtrate, and purify the residue by column chromatography to isolate the C8-arylated product.
-
Deprotection: The pivaloyl directing group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the final product.
Problem 2: Mixture of N1 and N4/N5 Isomers During N-Alkylation
Symptoms: When alkylating an imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine, you obtain a mixture of regioisomers where the alkyl group is attached to the imidazole nitrogen (N1/N3) and the pyridine nitrogen (N4/N5).[8][9]
Potential Cause: The reaction is under thermodynamic control, and both the imidazole and pyridine nitrogens have comparable nucleophilicity under the reaction conditions. The deprotonation by the base can generate two different nucleophilic species that compete for the alkylating agent.
Suggested Solutions:
-
Modify the Base and Solvent System: The choice of base is critical.
-
Strong, Non-nucleophilic Bases: Using a strong base like NaH in an aprotic solvent like DMF or THF will irreversibly deprotonate the most acidic proton (typically on the imidazole ring), leading to a single anionic species and favoring alkylation at that site.
-
Weaker Bases: Weaker bases like K₂CO₃ can lead to an equilibrium between the neutral and deprotonated forms, often resulting in mixtures.[8][10]
-
-
Kinetic vs. Thermodynamic Control:
-
Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) after deprotonation can favor the kinetically controlled product, which is often the result of alkylating the more accessible nitrogen.
-
Higher Temperature: Higher temperatures may allow for equilibration and lead to the thermodynamically more stable isomer.
-
Data Snapshot: Effect of Conditions on N-Alkylation Regioselectivity
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N4 Ratio |
| 1 | Imidazo[4,5-b]pyridine | Benzyl Bromide | K₂CO₃ | DMF | 80 | 30:70 |
| 2 | Imidazo[4,5-b]pyridine | Benzyl Bromide | NaH | THF | 0 | >95:5 |
| 3 | Imidazo[4,5-c]pyridine | Methyl Iodide | Cs₂CO₃ | MeCN | 25 | 20:80 |
| 4 | Imidazo[4,5-c]pyridine | Methyl Iodide | NaH | DMF | 0 | >95:5 |
Note: Ratios are illustrative and will vary based on specific substrates.
Problem 3: Poor Regioselectivity in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Symptoms: During a three-component GBB reaction (2-aminopyridine, aldehyde, isocyanide), you observe the formation of undesired side products or regioisomers, particularly when using substituted 2-aminopyridines.
Potential Cause: The GBB reaction is a powerful method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[11][12] However, its regioselectivity can be compromised by the choice of catalyst and reaction conditions. The initial condensation between the 2-aminopyridine and the aldehyde forms a Schiff base intermediate. The subsequent steps involving isocyanide addition and cyclization must be efficiently catalyzed to prevent side reactions.
Suggested Solutions:
-
Catalyst Optimization:
-
Lewis Acids: Lewis acids like Sc(OTf)₃, Yb(OTf)₃, or BF₃·OEt₂ are highly effective at activating the aldehyde and promoting the formation of the key N-acyliminium intermediate, which drives the reaction towards the desired product.[5][13]
-
Brønsted Acids: Brønsted acids like p-toluenesulfonic acid (pTSA) or even acetic acid can also catalyze the reaction, often under milder conditions.[5] Comparing different acid catalysts is a crucial optimization step.[14]
-
-
Use of Dehydrating Agents: The initial imine formation is a condensation reaction that releases water. Removing this water can drive the equilibrium forward and prevent water-mediated side reactions. The use of trimethyl orthoformate or molecular sieves can significantly improve yields and purity.[13]
Caption: Decision workflow for optimizing GBB reaction selectivity.
-
Solvent Choice: The choice of solvent can impact the solubility of intermediates and the efficacy of the catalyst. Protic solvents like methanol or ethanol are common, but aprotic solvents like acetonitrile or toluene may be superior for certain substrate combinations.[13]
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C3 regioselectivity: a major constraint in the drug development with imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. TRDizin [search.trdizin.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving experimental challenges, ensuring a higher success rate and purity of the final product.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low Yield or No Product in the Formation of 5-Bromoimidazo[1,2-a]pyridine (Step 1)
Question: I am reacting 2-amino-5-bromopyridine with chloroacetaldehyde, but I am observing a low yield of the desired 5-bromoimidazo[1,2-a]pyridine. What could be the issue?
Answer:
The cyclization of 2-amino-5-bromopyridine with an α-halo carbonyl compound is a robust reaction, but its efficiency can be compromised by several factors.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Impure 2-amino-5-bromopyridine | The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine can lead to isomeric byproducts such as 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine.[1][2] These impurities may not cyclize efficiently or can lead to a mixture of products that are difficult to separate. | Characterize your starting material thoroughly using ¹H NMR and LC-MS before proceeding. If impurities are detected, recrystallization or column chromatography is recommended. For instance, recrystallization from an ethanol/water mixture can effectively purify 2-amino-5-bromopyridine.[3] |
| Suboptimal Reaction Conditions | The reaction temperature and time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition. The choice of base is also crucial for neutralizing the HBr formed during the reaction. | A typical procedure involves reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde at a temperature of 25-50°C for 2-24 hours.[4] If the reaction is sluggish, consider a moderate increase in temperature. Sodium bicarbonate is a commonly used and effective base for this transformation.[4] |
| Instability of Chloroacetaldehyde | Chloroacetaldehyde is prone to polymerization, especially in the presence of acidic or basic impurities. | Use a freshly opened or distilled bottle of chloroacetaldehyde. It is often supplied as an aqueous solution to improve its stability. |
Experimental Workflow for Step 1: Synthesis of 5-Bromoimidazo[1,2-a]pyridine
Caption: Workflow for the synthesis of 5-Bromoimidazo[1,2-a]pyridine.
Problem 2: Multiple Products Observed in the Vilsmeier-Haack Formylation (Step 2)
Question: After performing the Vilsmeier-Haack reaction on 5-bromoimidazo[1,2-a]pyridine, my TLC and NMR analysis show multiple spots/peaks in addition to the expected product. What are these side-products?
Answer:
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[5][6] However, the regioselectivity and potential for over-reaction can lead to a mixture of products.
Potential Side-Products and Their Formation:
-
3-Formyl Isomer: The most significant consideration is the regioselectivity of the formylation. Electrophilic substitution on the imidazo[1,2-a]pyridine ring system preferentially occurs at the C-3 position due to the higher electron density and the ability to form a more stable cationic intermediate where the aromaticity of the six-membered ring is preserved.[7] Therefore, the major product of your reaction is likely 5-bromoimidazo[1,2-a]pyridine-3-carbaldehyde . The requested 2-carbaldehyde is likely to be a minor isomer, if formed at all, under standard Vilsmeier-Haack conditions.
-
Di-formylated Product: If an excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is used, or if the reaction is allowed to proceed for too long or at an elevated temperature, a second formylation can occur.[8] In the case of a substituted imidazo[1,2-a]pyridine, this could potentially lead to a di-formylated product, although this is less common.
Proposed Mechanism and Side-Product Formation
Caption: Vilsmeier-Haack formylation and potential side-products.
Solutions to Control Side-Product Formation:
| Strategy | Details |
| Control Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent. A large excess will favor di-formylation. |
| Temperature and Time Management | Perform the reaction at a low temperature (e.g., 0°C to room temperature) and monitor the progress by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction. |
| Purification | Careful column chromatography is essential to separate the isomeric and di-formylated products. A gradient elution with a hexane/ethyl acetate solvent system is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR chemical shift for the aldehyde proton in this compound?
A1: The aldehyde proton is highly deshielded and will appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. For a related compound, (E)-2-hydroxy-5-((2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)benzaldehyde, the aldehyde proton resonates at δ 10.00 ppm.[9] The exact chemical shift will be influenced by the solvent and the electronic environment of the molecule.
Q2: How can I confirm the regiochemistry of the formylation?
A2: Two-dimensional NMR techniques are invaluable for this purpose. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the aldehyde proton and the carbon at the 2- or 3-position, confirming the site of formylation. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations to nearby protons, helping to elucidate the structure.
Q3: Are there alternative methods for the synthesis of 5-bromoimidazo[1,2-a]pyridine?
A3: While the reaction with chloroacetaldehyde is common, other methods exist. For instance, the condensation of 2-amino-5-bromopyridine with α-bromoketones followed by further functional group manipulation is a widely used strategy for a variety of substituted imidazo[1,2-a]pyridines.[10][11]
Q4: My final product is colored. Is this normal?
A4: Imidazo[1,2-a]pyridine derivatives can often be colored, typically appearing as off-white, yellow, or sometimes brownish solids. The color can be due to minor impurities or the inherent electronic properties of the conjugated system. If the product is significantly dark, it may indicate the presence of decomposition products, and further purification may be necessary.
Q5: What are the key safety precautions for this synthesis?
A5: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Chloroacetaldehyde is toxic and a lachrymator. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support guide for the purification of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 878197-68-3). This document is designed for researchers, medicinal chemists, and process development professionals who handle this versatile heterocyclic building block. The purity of this aldehyde is paramount for its successful use in subsequent synthetic steps, particularly in drug discovery and materials science.
This guide provides field-proven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the scientific rationale behind each step. Our goal is to empower you to diagnose issues and optimize your purification strategy effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product shows persistent impurities in the ¹H NMR, especially in the aromatic region. What are they and how do I remove them?
Common Cause: The most likely culprits are unreacted starting materials or isomeric byproducts. The synthesis of the imidazo[1,2-a]pyridine core often involves the cyclization of a 2-aminopyridine with a two-carbon electrophile.[1][2][3] Incomplete reaction can leave residual 2-amino-6-bromopyridine, and side reactions can sometimes generate small amounts of other bromo-substituted isomers.
Troubleshooting Strategy:
-
Identify the Impurity:
-
Unreacted 2-amino-6-bromopyridine: Look for characteristic broad amine protons (NH₂) and a distinct aromatic splitting pattern that differs from your product.
-
Isomeric Impurities: Positional isomers can be difficult to distinguish by NMR alone. LC-MS is an invaluable tool to confirm if the impurity has the same mass as your product.
-
-
Purification Method: Flash Column Chromatography This is the most effective method for separating compounds with different polarities. The aldehyde group and the imidazopyridine nitrogen atoms make your target compound moderately polar, which allows for good separation from less polar starting materials or more polar byproducts on silica gel.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Eluent System Selection: A gradient elution is highly recommended. Start with a non-polar solvent and gradually increase the polarity. Common systems include:
-
Hexanes/Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)/Acetone[4]
-
Dichloromethane (DCM)/Methanol (MeOH) (Use a 1-5% MeOH gradient for more polar impurities).
-
-
Sample Loading: For optimal separation, use dry loading.
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or Acetone).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to the solution.
-
Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your pre-packed column.
-
-
Elution: Start the elution with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and slowly increase the concentration of the polar solvent. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
-
| Solvent System | Typical Gradient | Use Case |
| Hexanes / Ethyl Acetate | 5% -> 50% EtOAc | General purpose, good for separating moderately polar compounds. |
| DCM / Acetone | 2% -> 20% Acetone | Excellent for resolving aromatic compounds; DCM helps in solubilizing the material well.[4] |
| DCM / Methanol | 1% -> 10% MeOH | Used when impurities are significantly more polar and do not elute with less polar systems. |
Q2: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
Common Cause: "Oiling out" occurs when the solute is insoluble in the hot solvent mixture at a temperature above its melting point, or when the solution becomes supersaturated too quickly upon cooling. The compound has a relatively low melting point for a heterocyclic solid, which can contribute to this issue.
Troubleshooting Strategy:
-
Slower Cooling: This is the simplest fix. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (2-8 °C). Slow cooling provides sufficient time for crystal lattice formation.
-
Solvent System Adjustment: The chosen solvent system may be inappropriate. For a compound like this, a solvent/anti-solvent pair is often effective. A frequently successful combination for related isomers is Ethyl Acetate/Hexanes.[4]
-
The Principle: The product should be soluble in the "solvent" (EtOAc) and insoluble in the "anti-solvent" (Hexanes).
-
Adjust the Ratio: If it oils out, you may have too much of the "good" solvent (EtOAc). Try reducing the initial volume of EtOAc used for dissolution or increasing the volume of hexanes added.
-
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystallization.
Workflow for Preventing Oiling Out
Caption: Decision workflow for troubleshooting "oiling out".
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a first attempt?
For a first attempt on a crude product from synthesis, flash column chromatography is generally the most robust choice .
Rationale: A crude reaction mixture often contains multiple components: the desired product, unreacted starting materials, and various side products.[5] Recrystallization is an excellent technique for removing small amounts of impurities from a product that is already relatively pure (>90%), but it is often ineffective at separating large quantities of multiple impurities. Chromatography provides the resolving power needed to isolate the target compound from a complex mixture in a single operation.
Q2: How can I be sure my purified product is the correct compound and is pure enough for the next step?
A combination of analytical techniques should be used. No single method is sufficient.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is essential. It confirms the chemical structure by showing the expected proton signals, splitting patterns, and integrations. The absence of signals from starting materials or solvents is a key indicator of purity. The aldehyde proton should be a distinct singlet around 9-10 ppm.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight (MW: 225.045 g/mol ) and provides a more sensitive measure of purity than NMR. An ideal result is a single peak in the chromatogram with the correct mass-to-charge ratio (m/z).
-
Melting Point: A sharp melting point range is a classic indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Purity Acceptance Criteria
| Technique | Acceptable Result for Next Step |
| ¹H NMR | No observable impurity peaks (>95% purity by integration). |
| LC-MS | >98% purity by area normalization at a relevant wavelength (e.g., 254 nm). |
| Melting Point | Sharp range, typically within 1-2 °C. |
Q3: My compound appears as a yellow powder/solid. Is this normal?
Yes, this is typical. Many imidazo[1,2-a]pyridine derivatives, especially those with aldehyde functionalities, are described as yellow or off-white solids.[4] The extended conjugated π-system of the heterocyclic core absorbs light in the visible spectrum, leading to a colored appearance. As long as analytical data (NMR, LC-MS) confirms purity, the color is not a cause for concern. However, a very dark brown or black color may indicate decomposition or significant polymeric impurities, warranting repurification.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde|CAS 1194375-12-6 [benchchem.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the C-H Functionalization of Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the C-H functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these powerful, atom-economical reactions. Imidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous marketed drugs.[1][2][3] Direct C-H functionalization offers a streamlined approach to synthesize novel derivatives, bypassing the need for pre-functionalized starting materials.[4]
However, the path to successful C-H functionalization is often fraught with challenges, from controlling regioselectivity to overcoming catalyst inhibition. This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you resolve common experimental issues and accelerate your research.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a systematic approach to resolution.
Question 1: My reaction is providing a mixture of regioisomers, or I'm observing functionalization at an undesired position (e.g., C5 instead of C3). How can I improve regioselectivity?
Answer: This is one of the most common challenges. While the C3 position of the imidazo[1,2-a]pyridine core is the most electronically rich and sterically accessible site, leading to a high intrinsic preference for C3 functionalization, other factors can lead to alternative selectivities.[1][5][6]
Underlying Causes & Corrective Actions:
-
Electronic Nature of the Reaction: The inherent nucleophilicity of the C3 carbon makes it the primary target for electrophilic reagents and many transition-metal-catalyzed processes.[3] If you are using a reaction that proceeds through a different mechanism (e.g., certain radical pathways or directed C-H activation), this intrinsic preference can be overridden.
-
Steric Hindrance: A bulky substituent at the C2 position can sterically shield the C3 position, making the C5 position or other sites on the pyridine ring more accessible to the catalyst or reagent.
-
Solution: If your substrate design allows, consider using a smaller group at the C2 position. Alternatively, a more compact ligand on your metal catalyst might be able to access the sterically hindered C3 position more effectively.
-
-
Directing Group Influence: If your substrate contains a coordinating group (a directing group), the catalyst may be guided to a different C-H bond, typically ortho to the directing group. For example, a 2-aryl-imidazo[1,2-a]pyridine bearing a directing group on the aryl ring can favor functionalization of that ring over the C3 position of the heterocycle.
-
Catalyst and Ligand Choice: The nature of the catalyst and its ligand sphere is critical. Bulky ligands can favor less hindered positions, while specific ligands can alter the electronic properties of the metal center, influencing its reactivity profile.
-
Solution: Screen a panel of ligands. For palladium-catalyzed reactions, ligands like phosphines (e.g., P(tBu)3), N-heterocyclic carbenes (NHCs), or acetylacetonate (acac) can have a profound impact on selectivity.
-
Below is a workflow to guide your optimization process for achieving desired regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: My reaction yield is low or the reaction has stalled. What are the likely causes and how can I fix it?
Answer: Low conversion is a frustrating but common issue. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the metal center, potentially leading to catalyst poisoning or the formation of off-cycle, inactive species.[8][11]
Systematic Troubleshooting Steps:
-
Verify Starting Material Quality:
-
Action: Confirm the purity of your imidazo[1,2-a]pyridine, coupling partner, and solvent. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Impurities can inhibit the catalyst.
-
-
Address Potential Catalyst Deactivation:
-
Cause: The pyridine nitrogen can act as a ligand, inhibiting the catalyst. This is a known challenge for C-H functionalization of N-heterocycles.[8][12]
-
Solutions:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 2 mol% to 5 mol%).
-
Use a More Robust Catalyst System: Some catalyst systems are less prone to inhibition. For palladium catalysis, using a pre-catalyst or adding specific ligands can stabilize the active catalytic species.[13]
-
Consider Alternative Metals: Nickel, cobalt, or rhodium-based catalysts may offer different reactivity and be less susceptible to poisoning by your specific substrate.[11][12][14]
-
-
-
Optimize Reaction Conditions:
-
Temperature: C-H activation often requires elevated temperatures to facilitate the C-H cleavage step. If your reaction is sluggish, a systematic increase in temperature (e.g., in 10-20 °C increments) may be beneficial. Conversely, high temperatures can sometimes lead to decomposition.
-
Base/Additives: In many palladium-catalyzed cross-coupling reactions, the base is crucial. It can be involved in catalyst turnover and regeneration.[13] The choice of base (e.g., K2CO3, Cs2CO3, KOAc) and its stoichiometry can dramatically impact the yield. Some reactions also require additives, like silver salts (e.g., AgOAc), which can act as oxidants or facilitate key steps.[15]
-
Atmosphere: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) if the catalyst or reagents are oxygen-sensitive. Many Pd(0) species are readily oxidized by air.
-
Data-Driven Optimization: Example Starting Conditions
For a typical Palladium-catalyzed C3-arylation, consider the following parameters as a starting point for your optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale |
| Catalyst | Pd(OAc)2 (2-5 mol%) | PdCl2(dppf) (5 mol%) | The dppf ligand can stabilize the catalyst and promote reductive elimination. |
| Ligand | None or P(o-tol)3 (4-10 mol%) | XPhos (10 mol%) | Buchwald-type ligands are often effective for difficult couplings. |
| Base | K2CO3 (2.0 equiv) | Cs2CO3 (2.5 equiv) | Cesium carbonate is more soluble and often more effective. |
| Solvent | Toluene or Dioxane | DMA or NMP | Polar aprotic solvents can increase solubility and reaction rates. |
| Temperature | 100-120 °C | 120-140 °C | Higher temperatures may be needed to overcome the activation barrier. |
Question 3: I am attempting a metal-free or photocatalytic reaction, but it is not working. What should I check?
Answer: Metal-free and photocatalytic methods are attractive for their potentially milder conditions and reduced environmental impact.[1][2][4] However, they come with their own set of challenges.
Key Checkpoints for Photocatalytic Reactions:
-
Light Source and Wavelength: Ensure your light source (e.g., Blue LED, CFL lamp) emits at a wavelength that is absorbed by your photocatalyst or the formed electron donor-acceptor (EDA) complex.[2][16] Check the absorption spectrum of your catalyst.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle.
-
Action: Thoroughly degas your reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.
-
-
Photocatalyst Stability: Some organic dyes or metal complexes can degrade under prolonged irradiation, especially at higher temperatures.
-
Action: Check the stability of your catalyst under the reaction conditions in the absence of substrates. If degradation is observed, consider a lower temperature or a more robust catalyst.
-
-
Reaction Concentration: Photochemical reactions can be sensitive to concentration. If the solution is too concentrated, light may not penetrate the entire mixture effectively.
-
Action: Try diluting the reaction mixture.
-
Key Checkpoints for Metal-Free Oxidative Couplings:
-
Oxidant Choice and Stoichiometry: These reactions rely on an oxidant (e.g., O2, TBHP, K2S2O8) to drive the reaction. The choice and amount of oxidant are critical. Too little will result in low conversion, while too much can lead to substrate or product degradation.
-
Action: Screen different oxidants and carefully titrate their stoichiometry.
-
-
Radical Initiators/Inhibitors: Some metal-free reactions proceed via radical mechanisms.
-
Action: If a radical mechanism is suspected, adding a radical initiator (like AIBN) might kickstart the reaction. Conversely, if unwanted side reactions are occurring, trace radical inhibitors in your solvent or reagents could be the culprit.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a palladium-catalyzed C-H arylation at the C3 position?
A: The most commonly accepted mechanism for directed or inherent C3-arylation involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. A simplified Pd(II)/Pd(0) cycle is shown below.
Caption: Simplified Pd-catalyzed C-H arylation cycle.
-
C-H Activation/Metalation: The active Pd(II) catalyst coordinates to the imidazo[1,2-a]pyridine and activates the C3-H bond, typically through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate.[13]
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.
-
Reductive Elimination: This high-valent palladium species then reductively eliminates the C3-arylated product, regenerating a Pd(II) species which can re-enter the catalytic cycle.
Q2: Which experimental protocol can I use as a reliable starting point for C3-arylation?
A: The following general procedure is a robust starting point for the palladium-catalyzed C3-arylation of 2-substituted imidazo[1,2-a]pyridines with aryl bromides.
Experimental Protocol: General Procedure for Palladium-Catalyzed C3-Arylation
Materials & Setup:
-
An oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Inert atmosphere source (Argon or Nitrogen).
-
Reagents: Imidazo[1,2-a]pyridine substrate (1.0 equiv), Aryl bromide (1.2-1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K2CO3 (2.0 equiv).
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).
Step-by-Step Procedure:
-
Flask Preparation: To the reaction vessel, add the imidazo[1,2-a]pyridine substrate, aryl bromide, Pd(OAc)2, SPhos, and K2CO3.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically. A typical reaction time is 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure C3-arylated product.
Q3: How do I choose between different C-H functionalization strategies?
A: The optimal strategy depends on your specific target molecule, available starting materials, and tolerance for certain reaction conditions.
| Strategy | Advantages | Disadvantages | Best For... |
| Transition-Metal Catalysis (Pd, Cu, Rh, etc.) | Broad substrate scope, high reactivity, well-established methods.[5][15][17][18] | Cost of precious metals, potential for metal contamination in the final product, catalyst poisoning.[8] | Complex molecule synthesis where reliability and broad functional group tolerance are key. |
| Metal-Free Oxidative Coupling | Low cost, avoids metal contamination, environmentally benign.[1] | Often requires stoichiometric strong oxidants, can have limited substrate scope, may require higher temperatures. | Greener synthesis, applications where trace metal is a concern (e.g., final API steps). |
| Photocatalysis | Very mild conditions (often room temp), high functional group tolerance, unique reactivity pathways.[2][16] | Requires specialized photoreactor setup, can be sensitive to oxygen, catalyst bleaching can occur. | Late-stage functionalization of complex molecules, introduction of functionalities via radical pathways. |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles | MDPI [mdpi.com]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for optimizing cross-coupling reactions with 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging substrate. Here, we will delve into the nuances of reaction optimization, troubleshoot common issues, and provide evidence-based protocols to enhance your success rate.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The ability to functionalize this core, particularly at the 5-position, through cross-coupling reactions opens up a vast chemical space for drug discovery. However, the presence of the electron-withdrawing carbaldehyde group and the nitrogen-rich heterocyclic core can present unique challenges.[4]
This guide is structured to provide both quick answers through frequently asked questions and in-depth troubleshooting guides for specific cross-coupling reactions.
I. Frequently Asked Questions (FAQs)
Here are some of the common questions and challenges encountered when working with this compound in cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A1: Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this substrate:
-
Inadequate Base Activation: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6][7][8][9] For substrates with sensitive functional groups like aldehydes, a careful choice of base is necessary. Weak bases may not be sufficient to drive the catalytic cycle, while overly strong bases can lead to decomposition of the starting material or side reactions.
-
Catalyst Deactivation: The nitrogen atoms in the imidazopyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] The choice of ligand is critical to prevent this and to facilitate the desired catalytic steps.
-
Debromination: A common side reaction is the reductive debromination of the starting material. This can be exacerbated by high temperatures, certain solvents, or an inappropriate choice of catalyst and ligand.
-
Aldehyde Reactivity: The carbaldehyde group can potentially undergo side reactions under the coupling conditions, such as aldol condensation or reduction, depending on the base and temperature used.
Q2: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?
A2: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand.[10] For example, a pre-catalyst like XPhos Pd G2 or a combination of Pd₂(dba)₃ and a ligand like XPhos or SPhos is often effective. A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is recommended.[11] A common solvent system is a mixture of an organic solvent like dioxane or THF with water.
Q3: I'm observing significant homocoupling of my boronic acid. What can I do to minimize this?
A3: Homocoupling of the boronic acid (Glaser coupling) can be a significant issue, often promoted by the presence of oxygen and certain palladium catalysts. To minimize this:
-
Thoroughly Degas Your Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might promote homocoupling.
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Experiment with different phosphine ligands.
Q4: Can I use Heck or Sonogashira couplings with this compound?
A4: Yes, both Heck and Sonogashira couplings are viable options for functionalizing this substrate. However, optimization will be necessary. For the Heck reaction , catalyst and base selection are crucial to ensure good reactivity and avoid side reactions.[12][13] For the Sonogashira coupling , the use of a copper co-catalyst should be carefully considered, as it can sometimes lead to undesired side reactions.[14][15] Copper-free Sonogashira protocols are also worth exploring.
Q5: What is the general order of reactivity for aryl halides in these cross-coupling reactions?
A5: The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl.[10] Since you are working with a bromo-substituted substrate, the reactivity is generally good, but optimization is still key for achieving high yields.
II. Troubleshooting and Optimization Guides
This section provides more detailed guidance for specific cross-coupling reactions.
A. Suzuki-Miyaura Coupling: A Deep Dive
The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation.[16] However, success with this compound hinges on a careful balance of reaction parameters.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective catalyst/ligand system.[10] 2. Insufficiently active base.[5][7] 3. Reaction temperature too low. | 1. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Try stronger bases like K₃PO₄ or Cs₂CO₃. 3. Gradually increase the reaction temperature, monitoring for decomposition. |
| Significant Debromination | 1. High reaction temperature. 2. Inappropriate ligand. 3. Presence of protic impurities. | 1. Lower the reaction temperature. 2. Use a bulkier ligand to favor reductive elimination over β-hydride elimination (if applicable) or other decomposition pathways. 3. Ensure anhydrous conditions and use dry solvents. |
| Aldehyde Decomposition | 1. Base is too strong. 2. High reaction temperature. | 1. Switch to a milder base like K₂CO₃ or even KF.[8] 2. Reduce the reaction temperature. |
| Poor Reproducibility | 1. Inconsistent degassing. 2. Variable quality of boronic acid. 3. Inconsistent base hydration level. | 1. Standardize your degassing procedure. 2. Use freshly purchased or purified boronic acid. 3. Use anhydrous bases or a consistent hydrate. |
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization efforts.
Caption: General workflow for Suzuki-Miyaura coupling.
B. Heck Coupling: Olefin Insertion
The Heck reaction is a powerful tool for the arylation of alkenes.[12][13] With this compound, the choice of base and solvent can significantly impact the outcome.[17][18]
Troubleshooting Common Issues in Heck Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst deactivation. 2. Unfavorable solvent.[17][18] 3. Steric hindrance from the olefin. | 1. Screen different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands. 2. Try polar aprotic solvents like DMF or NMP.[17] 3. Use a less sterically hindered olefin if possible. |
| Isomerization of Olefin | 1. High reaction temperature. 2. Certain palladium catalysts. | 1. Lower the reaction temperature. 2. Screen different catalyst systems. |
| Formation of Palladium Black | 1. Catalyst decomposition. | 1. Use a more stable palladium pre-catalyst or a ligand that stabilizes the active species. 2. Ensure proper degassing to prevent oxidation. |
Recommended Protocol for Heck Coupling
Caption: General workflow for Heck coupling.
C. Sonogashira Coupling: Alkyne Installation
The Sonogashira coupling provides a direct route to aryl alkynes.[14][15] The traditional protocol involves a palladium catalyst and a copper(I) co-catalyst.
Troubleshooting Common Issues in Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst inhibition. 2. Ineffective base. | 1. Screen different palladium catalysts and ligands. 2. Use an amine base like Et₃N or DIPEA. |
| Glaser Homocoupling of Alkyne | 1. Presence of oxygen. 2. High concentration of copper co-catalyst. | 1. Ensure rigorous degassing. 2. Reduce the amount of copper co-catalyst or try a copper-free protocol. |
| Decomposition of Starting Material | 1. High reaction temperature. 2. Reaction with the amine base. | 1. Lower the reaction temperature. 2. Use a less nucleophilic base if possible. |
Recommended Protocol for Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
III. Mechanistic Considerations
A fundamental understanding of the catalytic cycles for these reactions can aid in troubleshooting and optimization.
Caption: Simplified catalytic cycles for cross-coupling reactions.
IV. Concluding Remarks
Optimizing cross-coupling reactions with this compound requires a systematic approach. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, researchers can successfully synthesize a wide array of novel derivatives. This guide provides a starting point for your investigations, but as with all research, empirical optimization is key to achieving the best results for your specific substrate and coupling partner.
V. References
-
Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Org Biomol Chem. 2018 Aug 22;16(33):6039-6046. 19
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemInform.5
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate.6
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.7
-
Suzuki Coupling. Organic Chemistry Portal.8
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.9
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.17
-
Heck Coupling. NROChemistry.12
-
Heck Reaction. Organic Chemistry Portal.13
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.18
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.10
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.4
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.11
-
Sonogashira Coupling. Organic Chemistry Portal.14
-
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.15
-
Cross-Coupling Reactions Guide. Sigma-Aldrich.16
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.1
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.20
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE.3
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. cbijournal.com [cbijournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. jmcct.com [jmcct.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support guide for 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 878197-68-3). This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a key component in many pharmaceutical agents due to its wide range of biological activities.[1] This guide provides in-depth information on the stability and storage of this compound, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Core Compound Information
| Property | Value | Source |
| CAS Number | 878197-68-3 | [2] |
| Molecular Formula | C8H5BrN2O | [2][3][4] |
| Molecular Weight | 225.04 g/mol | [2][3][4] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C | [2][5][6] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) | [3][5] |
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Symptoms:
-
Lower than expected yield in a reaction where the compound is a starting material.
-
Appearance of unexpected spots on TLC or peaks in LC-MS analysis.
-
Difficulty in reproducing previously successful experimental results.
Potential Cause: The aldehyde functional group in this compound can be susceptible to oxidation, especially if not handled under an inert atmosphere. Aldehydes can oxidize to carboxylic acids, which could lead to undesired side reactions or a lower concentration of the active starting material. The imidazo[1,2-a]pyridine ring system itself is generally stable but can be reactive under certain conditions.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction outcomes.
Step-by-Step Resolution:
-
Verify Purity: Before starting a reaction, it is best practice to verify the purity of the starting material. Run a quick purity check using NMR or LC-MS. Compare the results with the supplier's certificate of analysis.
-
Inert Atmosphere: Ensure that the compound is handled under an inert atmosphere of nitrogen or argon to prevent oxidation.[3][5] Use Schlenk techniques or a glovebox for weighing and transferring the solid.
-
Fresh Solvent: Use fresh, anhydrous solvents for your reaction. Older solvents can accumulate peroxides and water, which can interfere with the reaction.
-
Temperature Control: Maintain the recommended reaction temperature. Fluctuations can lead to the formation of byproducts.
Issue 2: Change in Physical Appearance of the Compound
Symptoms:
-
The off-white or light yellow solid has darkened or changed color.
-
The solid has become clumpy or appears moist.
Potential Cause: A change in color can indicate degradation of the compound, possibly due to exposure to light, air, or moisture. Aldehydes, in particular, can be sensitive to such conditions. Clumping suggests that the compound may be hygroscopic and has absorbed moisture from the atmosphere.
Preventative Measures and Solution:
-
Proper Storage: Always store the compound in a tightly sealed container at the recommended temperature of 2-8°C.[2][5][6] For long-term storage, keeping it under an inert gas is crucial.[3][5]
-
Desiccation: Store the vial inside a desiccator to protect it from moisture.
-
Light Protection: While not explicitly stated for this compound, it is good practice to store sensitive organic compounds in amber vials or in the dark to prevent photochemical degradation.
-
If Degradation is Suspected: If you observe a significant change in appearance, it is advisable to re-analyze the compound's purity before use. If significant degradation is confirmed, it is best to use a fresh batch.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere such as nitrogen or argon.[2][3][5] The container should be tightly sealed to prevent moisture and air from entering.
Q2: Is this compound soluble in common organic solvents?
Q3: What are the main safety precautions to take when handling this compound?
A3: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes.[7]
Q4: How can I confirm the identity and purity of the compound upon receiving it?
A4: The identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The data should be compared with the information provided by the supplier or available in the literature.
Q5: Are there any known incompatibilities for this compound?
A5: Aldehydes are known to be incompatible with strong oxidizing agents, strong reducing agents, and strong bases. Reactions with these can be exothermic and may lead to degradation of the compound. It is important to carefully plan reactions and consider potential incompatibilities with other reagents.
Experimental Protocol: Small-Scale Stability Test
This protocol outlines a simple procedure to assess the stability of this compound under your specific laboratory conditions.
Objective: To determine if the compound is degrading under current storage or handling conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO-d6 for NMR)
-
NMR tubes
-
LC-MS vials
-
Analytical balance
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Initial Analysis (Time Zero):
-
Under an inert atmosphere, accurately weigh a small amount of the compound (e.g., 2-5 mg).
-
Dissolve it in a known volume of an appropriate anhydrous solvent.
-
Immediately perform an initial purity analysis using LC-MS and/or NMR. This will serve as your baseline.
-
-
Sample Exposure:
-
Prepare a few identical samples.
-
Expose these samples to different conditions you wish to test (e.g., one vial left on the benchtop, one in a desiccator, one in the refrigerator).
-
-
Time-Point Analysis:
-
At set time intervals (e.g., 24 hours, 48 hours, 1 week), re-analyze the samples using the same analytical method as in step 1.
-
-
Data Comparison:
-
Compare the chromatograms or spectra from the different time points with the initial analysis.
-
Look for the appearance of new peaks or a decrease in the area of the main peak, which would indicate degradation.
-
This test will provide valuable information on the compound's stability and help you establish the best handling and storage practices for your laboratory.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. This compound | 878197-68-3 [amp.chemicalbook.com]
- 4. This compound - CAS:878197-68-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 885276-09-5|6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 885275-77-4 | 5-Bromoimidazo[1,5-a]pyridine - Moldb [moldb.com]
- 7. combi-blocks.com [combi-blocks.com]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this valuable heterocyclic scaffold. Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem. The 3-carbaldehyde derivative is a critical building block, allowing for extensive functionalization to explore structure-activity relationships (SAR).
However, the introduction of the formyl group at the C-3 position is not always straightforward. This document addresses the most common pitfalls encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: The Vilsmeier-Haack Reaction - The Workhorse Method
The Vilsmeier-Haack (V-H) reaction is the most common method for the formylation of electron-rich heterocycles like imidazo[1,2-a]pyridine. It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde functionality.[1][2] Despite its utility, this reaction is sensitive to several parameters.
Caption: The Vilsmeier-Haack reaction mechanism.
Frequently Asked Questions & Troubleshooting
Q1: My Vilsmeier-Haack reaction has failed, resulting in a low yield or recovery of only starting material. What went wrong?
This is the most common issue and can be traced back to several key factors, primarily related to the Vilsmeier reagent itself or the reaction conditions.
-
Cause A: Inactive Vilsmeier Reagent. The chloroiminium ion, or Vilsmeier reagent, is highly electrophilic and moisture-sensitive.[1][3] It must be prepared in situ under strictly anhydrous conditions. Any moisture will quench the POCl₃ and the reagent, halting the reaction.
-
Troubleshooting:
-
Ensure your DMF is anhydrous. Use a freshly opened bottle or DMF dried over molecular sieves.
-
Use high-quality POCl₃. Old bottles can absorb moisture.
-
Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Pro-Tip: The Vilsmeier reagent is typically formed by adding POCl₃ dropwise to ice-cold DMF (0-5 °C). A gentle exotherm should be observed. After addition, allowing the mixture to stir for 15-30 minutes at this temperature before adding the substrate ensures complete formation of the reagent.[4]
-
-
-
Cause B: Improper Temperature Control. The reaction is typically exothermic. While initial reagent formation requires cooling, the formylation step itself often needs gentle heating (e.g., 60-80 °C) to proceed at a reasonable rate.[5] However, excessive temperatures can lead to decomposition and tar formation, especially with sensitive substrates.
-
Troubleshooting:
-
Monitor the internal reaction temperature carefully.
-
Start at a moderate temperature (e.g., 60 °C) and monitor the reaction by TLC. Only increase the temperature if the reaction is sluggish.
-
-
-
Cause C: Substrate Reactivity. The imidazo[1,2-a]pyridine core is electron-rich, making the C-3 position highly susceptible to electrophilic attack. However, strong electron-withdrawing groups (EWGs) on the ring system (e.g., -NO₂, -CN) can deactivate the ring, making the formylation difficult and requiring harsher conditions.
-
Troubleshooting:
-
For deactivated substrates, increase the equivalents of the Vilsmeier reagent (from 1.5 eq. to 3.0 eq.).
-
Increase the reaction temperature and time, but monitor for decomposition.
-
If the V-H reaction consistently fails, consider an alternative synthetic route (see Section 2).
-
-
| Parameter | Common Pitfall | Recommended Action |
| Reagents | Using wet DMF or old POCl₃. | Use anhydrous DMF and fresh POCl₃ under an inert atmosphere. |
| Temperature | Insufficient heating or overheating. | Cool during reagent formation (0-5°C), then heat reaction moderately (60-80°C), optimizing with TLC. |
| Stoichiometry | Insufficient Vilsmeier reagent for deactivated substrates. | Increase reagent equivalents (up to 3.0 eq) for substrates with EWGs. |
| Work-up | Premature or uncontrolled hydrolysis. | Pour the reaction mixture slowly onto crushed ice/water or a cold basic solution (e.g., NaOAc, NaHCO₃) to control the quench.[3] |
Table 1. Troubleshooting the Vilsmeier-Haack Formylation.
Q2: My TLC shows multiple product spots. Am I getting formylation at other positions?
While C-3 formylation is electronically favored, side reactions can occur.
-
Understanding Regioselectivity: The C-3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine ring system, making it the primary site of electrophilic attack. However, under forcing conditions or with certain substitution patterns, formylation at C-5 can sometimes be observed as a minor product.
-
Di-formylation: This is rare but possible if the product itself is still sufficiently activated and the reaction conditions are harsh (high temperature, large excess of Vilsmeier reagent).
-
Decomposition: Dark, tarry baseline material on the TLC is a sign of decomposition. This is often caused by excessive heat.
-
Troubleshooting:
-
Confirm the identity of the major product and byproducts using NMR and MS.
-
To improve selectivity, use the minimum necessary temperature and reaction time. Monitor closely by TLC and stop the reaction once the starting material is consumed.
-
Use a smaller excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents).
-
-
Q3: The aqueous work-up is difficult, and I'm struggling with product isolation. Any advice?
The work-up of a V-H reaction involves hydrolyzing the intermediate iminium salt to the aldehyde and neutralizing the acidic mixture. This step is critical for a good yield.
-
The Quench: The hydrolysis of the iminium intermediate is highly exothermic. Never add water directly to the hot reaction mixture. The correct procedure is to cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice or a cold aqueous solution of a mild base like sodium acetate, sodium bicarbonate, or potassium carbonate.[3][4] This controls the exotherm and begins the hydrolysis/neutralization.
-
pH Adjustment: After the initial quench, the mixture will likely still be acidic. Adjust the pH to ~7-8 with a saturated base solution. This ensures the product, which may be basic, is in its free-base form for efficient extraction into an organic solvent (e.g., DCM, EtOAc).
-
Removing DMF: DMF is a high-boiling, water-miscible solvent that can complicate extraction and purification. After extraction, washing the combined organic layers multiple times with water or a brine solution can help remove residual DMF.
Caption: Troubleshooting workflow for low yield.
Section 2: Alternative Synthetic Routes
When the Vilsmeier-Haack reaction is not viable due to substrate sensitivity or incompatibility with functional groups, modern methods offer excellent alternatives.
Q4: My substrate is sensitive to the acidic and harsh conditions of the V-H reaction. What other methods can I use?
Direct C-H functionalization has emerged as a powerful and often milder strategy.
-
Method A: Copper-Catalyzed C-H Formylation. This method uses a copper catalyst (e.g., CuBr or CuI) with an oxidant (often molecular oxygen) to achieve C-3 formylation.[6][7] Dimethyl sulfoxide (DMSO) can serve as both the solvent and the single-carbon source for the formyl group.[8] This reaction often proceeds under neutral or mildly basic conditions and can be more tolerant of sensitive functional groups.
-
Method B: Photocatalytic C-H Formylation. Recent advances have shown that visible-light photocatalysis can be used for C-3 formylation.[9] These reactions often use a photosensitizer (like Rose Bengal) and a carbon source (like tetramethylethylenediamine, TMEDA) under very mild conditions (room temperature, visible light), offering excellent functional group tolerance.
| Method | Reagents | Pros | Cons | Reference |
| Vilsmeier-Haack | POCl₃, DMF | Inexpensive, well-established, high-yielding for activated substrates. | Harsh acidic conditions, moisture-sensitive, not suitable for all functional groups. | [1][5] |
| Cu-Catalyzed C-H Formylation | Cu(I) or Cu(II) salt, Oxidant (O₂), DMSO | Milder conditions, good functional group tolerance. | Requires metal catalyst, may require optimization of oxidant and ligands. | [6][7] |
| Photocatalytic Formylation | Photocatalyst, Light, C1 source (e.g., TMEDA) | Extremely mild conditions, excellent for complex molecules. | Requires specific photochemical equipment, catalyst can be expensive. | [9] |
Table 2. Comparison of Key Synthetic Routes to Imidazo[1,2-a]pyridine-3-carbaldehydes.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 volumes).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for 20 minutes. A pale yellow or colorless solution of the Vilsmeier reagent should form.
-
Add the substituted imidazo[1,2-a]pyridine (1.0 eq.) portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry.
-
Stir vigorously for 30-60 minutes until the hydrolysis is complete and a precipitate (the product) forms.
-
Filter the solid product and wash thoroughly with cold water. Alternatively, if no solid forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Dry the collected solid or the combined organic extracts (over Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed C-H Formylation with DMSO [7]
-
To an oven-dried reaction vessel, add the imidazo[1,2-a]pyridine (1.0 eq.), CuBr (0.1 eq.), and a suitable base like K₂CO₃ (2.0 eq.).
-
Add anhydrous DMSO as the solvent and formyl source.
-
Fit the vessel with a balloon filled with oxygen (O₂).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired aldehyde.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the dedicated technical support center for the scalable synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to ensure the successful and scalable production of this key intermediate.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially at scale. A common and effective strategy involves a two-step approach: first, the construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C2 position.
A plausible and scalable route begins with the cyclization of 6-bromo-2-aminopyridine with a suitable C2 synthon, followed by a regioselective formylation reaction. This guide will focus on a pathway involving an initial oxidation of a methyl group at the C2 position, a common and scalable approach for aldehyde synthesis.
Visualizing the Workflow
Caption: General two-step synthetic workflow.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses common issues that may arise during the synthesis, providing a logical approach to problem-solving.
Step 1: Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine
Q1: My cyclocondensation reaction is showing low conversion or has stalled. What are the likely causes and how can I fix it?
A1: Low conversion in the cyclocondensation of 6-bromo-2-aminopyridine and an α-haloketone is a frequent challenge. Here’s a systematic approach to troubleshoot:
-
Reagent Purity:
-
6-Bromo-2-aminopyridine: Ensure the starting material is free from impurities, particularly other aminopyridine isomers. Impurities can lead to side reactions and consume reagents.
-
α-Haloketone (e.g., Chloroacetone): This reagent can degrade over time. Use freshly distilled or a newly opened bottle. The presence of water can hydrolyze the α-haloketone, reducing its effectiveness.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol or isopropanol are commonly used, a higher boiling point solvent such as DMF or dioxane can be beneficial if the reaction is sluggish at lower temperatures. Ensure the solvent is anhydrous.
-
Temperature: Insufficient temperature is a common reason for slow reactions. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at excessively high temperatures.
-
Base: The presence of a non-nucleophilic base, like sodium bicarbonate or potassium carbonate, is often necessary to neutralize the hydrohalic acid formed during the reaction.[1][2] The absence or insufficient amount of base can lead to the protonation of the 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
-
Mechanistic Insight: The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-haloketone, followed by an intramolecular condensation.[3] If the initial alkylation is slow, consider using a more reactive α-haloketone (e.g., bromoacetone instead of chloroacetone), but be mindful of increased side product formation.
Q2: I am observing the formation of significant impurities alongside my desired 5-Bromo-2-methylimidazo[1,2-a]pyridine. How can I identify and minimize them?
A2: Impurity formation is a common issue, especially when scaling up.
-
Common Impurities:
-
Unreacted Starting Materials: Easily identified by comparing with starting material spots on a TLC plate.
-
Polymeric Materials: Overheating or prolonged reaction times can lead to polymerization, appearing as a baseline streak on the TLC.
-
Isomeric Products: While less likely with the defined starting materials, ensure the correct regiochemistry by NMR analysis.
-
-
Minimization Strategies:
-
Controlled Addition: Add the α-haloketone dropwise to the solution of 6-bromo-2-aminopyridine at a slightly elevated temperature. This maintains a low concentration of the reactive ketone, minimizing self-condensation or polymerization.
-
Temperature Control: Avoid excessive heating. Once the reaction is initiated, it is often exothermic. Maintain a consistent temperature to ensure a controlled reaction rate.
-
Stoichiometry: A slight excess of the 2-aminopyridine can sometimes drive the reaction to completion and minimize the residual α-haloketone, which can be problematic in the subsequent work-up.
-
Step 2: Oxidation to this compound
Q1: The oxidation of the 2-methyl group is incomplete or not proceeding at all. What are the key factors to consider?
A1: The oxidation of the methyl group on the imidazo[1,2-a]pyridine ring to an aldehyde can be challenging.
-
Choice of Oxidant:
-
Selenium Dioxide (SeO2): This is a classic reagent for the oxidation of benzylic methyl groups. However, it is highly toxic and requires careful handling. The reaction is typically run in a high-boiling solvent like dioxane or acetic acid.
-
Manganese Dioxide (MnO2): An activated form of MnO2 is a milder and often more selective oxidant for this transformation. The quality of the MnO2 is crucial for its reactivity. Use a freshly activated batch for best results.
-
Kornblum-type Oxidation: This involves converting the methyl group to a halomethyl group followed by oxidation with DMSO. This can be an effective alternative.[4]
-
-
Reaction Parameters:
-
Temperature: These oxidations often require elevated temperatures to proceed at a reasonable rate. For SeO2, refluxing in dioxane is common. With MnO2, refluxing in a solvent like dichloromethane or chloroform may be sufficient.
-
Solvent: The solvent must be inert to the oxidizing agent. For SeO2, dioxane is a good choice. For MnO2, chlorinated solvents or hydrocarbons are suitable.
-
Activation: As mentioned, the activity of solid-supported reagents like MnO2 is paramount. Ensure it is properly activated (e.g., by heating under vacuum) before use.
-
Q2: I am observing over-oxidation to the carboxylic acid or other side products. How can I improve the selectivity for the aldehyde?
A2: Over-oxidation is a significant risk in this step.
-
Controlling the Reaction:
-
Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. A large excess will promote over-oxidation.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent further oxidation of the desired aldehyde.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, albeit at the cost of a longer reaction time.
-
-
Alternative Formylation Strategy - Vilsmeier-Haack Reaction: If direct oxidation proves to be low-yielding or non-selective, an alternative is to synthesize the imidazo[1,2-a]pyridine core without the 2-methyl group and then introduce the aldehyde via a Vilsmeier-Haack reaction.[5][6] This reaction uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate electron-rich heterocycles.[7][8] This method offers high regioselectivity for the 2-position in many cases.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the initial cyclocondensation reaction at a larger scale?
A: For scalability, a solvent with a good balance of boiling point, cost, and safety is crucial. While ethanol is a common lab-scale solvent, for larger scales, consider isopropanol or toluene. Toluene allows for azeotropic removal of water, which can be beneficial. Ensure proper ventilation and safety precautions are in place for any solvent used at scale.
Q: How can I efficiently purify the final product, this compound?
A: The final product is a solid. Purification can typically be achieved by:
-
Aqueous Work-up: After quenching the reaction, an aqueous work-up to remove inorganic byproducts is necessary.
-
Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: For high purity, silica gel column chromatography is effective. A gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure crystalline product.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are essential:
-
α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Selenium Dioxide: SeO2 is highly toxic and should be handled with extreme care in a fume hood. Avoid inhalation of dust and skin contact.
-
Phosphorus Oxychloride (for Vilsmeier-Haack): POCl3 is corrosive and reacts violently with water. Handle it in a fume hood and add it to the reaction mixture carefully and slowly.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially during scale-up, and have a cooling bath readily available.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-2-aminopyridine (1.0 eq) and ethanol (10 mL per gram of aminopyridine).
-
Add sodium bicarbonate (1.5 eq) to the suspension.
-
Heat the mixture to 50°C with stirring.
-
Add chloroacetone (1.2 eq) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-methylimidazo[1,2-a]pyridine as a solid.
Protocol 2: Oxidation to this compound
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) and dioxane (20 mL per gram of starting material).
-
Add selenium dioxide (1.2 eq) in one portion.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium byproduct, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aldehyde.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Quantitative Data Summary
| Parameter | Step 1: Cyclocondensation | Step 2: Oxidation |
| Key Reagents | 6-Bromo-2-aminopyridine, Chloroacetone, NaHCO3 | 5-Bromo-2-methylimidazo[1,2-a]pyridine, SeO2 |
| Stoichiometry | 1.0 : 1.2 : 1.5 | 1.0 : 1.2 |
| Solvent | Ethanol | Dioxane |
| Temperature | Reflux (~78°C) | Reflux (~101°C) |
| Typical Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Typical Yield | 75 - 85% | 50 - 65% |
Logical Troubleshooting Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Isomers
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds, including well-known drugs like Zolpidem and Alpidem.[1] The functionalization of this core allows for the fine-tuning of its biological and physicochemical properties.[2] Bromine-substituted derivatives, in particular, serve as versatile intermediates for further synthetic transformations via cross-coupling reactions, making them highly valuable in drug discovery pipelines.
A common challenge in the synthesis of these compounds is the formation of constitutional isomers, especially when introducing substituents onto the pyridine ring. The precise identification of the bromine atom's position is critical, as different isomers can exhibit vastly different biological activities and reactivity. This guide provides a comprehensive spectroscopic comparison of the four primary isomers of bromoimidazo[1,2-a]pyridine-2-carbaldehyde: the 5-bromo, 6-bromo, 7-bromo, and 8-bromo derivatives. We will leverage data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy to establish clear, differentiable fingerprints for each isomer.
Isomeric Structures and Numbering
The key to differentiating these molecules lies in understanding the unique electronic environment of each proton and carbon on the bicyclic ring system. The standard numbering convention for the imidazo[1,2-a]pyridine core is essential for interpreting the spectral data.
Caption: The four primary constitutional isomers of Bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
Core Spectroscopic Methodologies
A multi-technique approach is indispensable for the unambiguous structural elucidation of these isomers. The following workflow outlines the standard operating procedure for sample analysis.
Caption: Standard analytical workflow for isomer characterization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy The causality behind choosing specific NMR experiments is to build a complete structural picture. A standard ¹H NMR provides proton counts and coupling, while a ¹³C NMR identifies all unique carbon environments. 2D experiments like COSY (Correlation Spectroscopy) are then used to establish proton-proton adjacencies, which is critical for tracing the connectivity around the pyridine ring and confirming assignments.[3][4]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). DMSO-d₆ is often preferred due to its excellent solubilizing power for a wide range of heterocyclic compounds.
-
Spectrometer Setup: Utilize a 400 MHz (or higher) spectrometer. Lock on the deuterium signal and shim the magnetic field to achieve optimal resolution.[3]
-
¹H NMR Acquisition: Acquire data with a spectral width of -2 to 12 ppm, a relaxation delay of 2.0 s, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data with a spectral width of 0 to 200 ppm, a relaxation delay of 2.0 s, and typically 1024 or more scans to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) is applied.
Mass Spectrometry (MS) Electrospray Ionization (ESI) is selected as it is a soft ionization technique that typically preserves the molecular ion, providing a clear M⁺ or [M+H]⁺ peak, which is essential for confirming the molecular formula.[5]
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source operating in positive ion mode.
-
Data Acquisition: Infuse the sample and acquire data over a mass range of m/z 50-500.
Infrared (IR) and UV-Visible Spectroscopy FT-IR is a rapid method to confirm the presence of key functional groups, primarily the aldehyde carbonyl.[6] UV-Vis spectroscopy provides information on the conjugated π-system of the molecule.[7]
-
IR Protocol: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet and record the spectrum from 4000 to 400 cm⁻¹.
-
UV-Vis Protocol: Prepare a dilute solution (~10⁻⁵ M) in ethanol or methanol. Record the absorbance spectrum from 200 to 500 nm using a quartz cuvette.
Spectroscopic Data & Analysis
The molecular formula for all isomers is C₈H₅BrN₂O, with an exact monoisotopic mass of 223.95853 Da.[8][9]
Mass Spectrometry: The Bromine Signature
Mass spectrometry provides the first and most definitive confirmation of the presence of a single bromine atom. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), any fragment containing bromine will appear as a pair of peaks (doublet) separated by 2 m/z units, with a nearly 1:1 intensity ratio.[10][11] This "M/M+2" pattern is an unmistakable signature.
| Ion Type | Expected m/z (⁷⁹Br / ⁸¹Br) | Description |
| [M+H]⁺ | 224.96 / 226.96 | Protonated molecular ion; confirms molecular weight and bromine presence. |
| [M-CHO]⁺ | 196.96 / 198.96 | Loss of the formyl radical (•CHO) from the molecular ion. |
| [M-Br]⁺ | 145.05 | Loss of the bromine radical (•Br); this fragment will be a singlet. |
The observation of the M/M+2 doublet at ~m/z 225/227 is the primary diagnostic feature for all isomers in this class.
¹H NMR Spectroscopy: The Key to Isomer Differentiation
¹H NMR is the most powerful technique for distinguishing between the isomers. The chemical shifts and, more importantly, the coupling patterns of the protons on the pyridine ring are unique to each substitution pattern. The aldehyde proton and the two imidazole ring protons serve as useful internal references.
-
Aldehyde Proton (H-2 CHO): Appears as a sharp singlet in the far downfield region (δ ~9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group.
-
Imidazole Protons (H-3): The proton at the C3 position typically appears as a singlet around δ 8.2-8.5 ppm.
The differentiation lies in the 3-proton system on the pyridine ring (positions 5, 6, 7, and 8).
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, J in Hz) (Note: Data is compiled from literature on similar structures and predicted values. Exact shifts may vary with solvent and concentration.)
| Proton | 5-Bromo Isomer | 6-Bromo Isomer | 7-Bromo Isomer | 8-Bromo Isomer |
| CHO | ~9.95 (s) | ~9.94 (s) | ~9.96 (s) | ~9.92 (s) |
| H-3 | ~8.25 (s) | ~8.28 (s) | ~8.30 (s) | ~8.20 (s) |
| H-5 | (absent) | ~8.10 (d, J≈9.2) | ~8.15 (d, J≈7.2) | ~7.80 (dd, J≈7.5, 1.0) |
| H-6 | ~7.40 (t, J≈7.0) | (absent) | ~7.25 (dd, J≈7.2, 2.0) | ~7.05 (t, J≈7.5) |
| H-7 | ~7.85 (d, J≈7.0) | ~7.65 (dd, J≈9.2, 1.8) | (absent) | (absent) |
| H-8 | ~7.70 (d, J≈7.0) | ~8.80 (d, J≈1.8) | ~8.35 (s) | (absent) |
Analysis of Coupling Patterns:
-
5-Bromo Isomer: The absence of a signal for H-5 is the primary identifier. The remaining protons H-6, H-7, and H-8 will form a coupled system. H-6 will be a triplet, coupled to both H-7 and H-8 (assuming similar coupling constants). H-7 and H-8 will be doublets.
-
6-Bromo Isomer: H-8 will be the most downfield of the pyridine protons, appearing as a small doublet or triplet (J≈1.8 Hz) due to meta-coupling with H-7. H-5 will be a clear doublet coupled to H-7 (J≈9.2 Hz). H-7 will be a doublet of doublets, coupled to both H-5 and H-8.[12]
-
7-Bromo Isomer: H-8 will appear as a singlet or a very narrow doublet, as its only coupling partner (H-6) is four bonds away. H-5 and H-6 will form a simple AX system, appearing as two doublets with a typical ortho coupling constant (J≈7.2 Hz).[9]
-
8-Bromo Isomer: The absence of a signal for H-8 is key. The remaining H-5, H-6, and H-7 protons will form a characteristic AMX system, appearing as a triplet (H-6) and two doublets of doublets (H-5 and H-7).
¹³C NMR Spectroscopy
While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory evidence. The C-Br carbon (ipso-carbon) is often shifted upfield relative to its protonated counterpart in the parent compound, and its signal may be of lower intensity.
Table 2: Key Predicted ¹³C NMR Chemical Shifts (δ in ppm)
| Carbon | 5-Bromo | 6-Bromo | 7-Bromo | 8-Bromo |
| C=O | ~180.0 | ~179.8 | ~180.1 | ~179.5 |
| C-2 | ~158.0 | ~157.5 | ~158.2 | ~157.0 |
| C-3 | ~120.5 | ~120.8 | ~120.4 | ~121.0 |
| C-Br | C-5: ~108.0 | C-6: ~115.0 | C-7: ~110.0 | C-8: ~112.0 |
| C-9a | ~147.5 | ~147.0 | ~147.8 | ~146.5 |
The precise chemical shift of the carbon bearing the bromine (C-Br) is the most diagnostic feature in the ¹³C NMR spectrum.
Infrared (IR) and UV-Visible Spectroscopy
These techniques are excellent for confirming class identity but offer limited power for distinguishing between these specific isomers.
Table 3: IR and UV-Vis Data
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~1670-1690 | C=O stretch (aldehyde), strong |
| ~1630, 1500, 1450 | C=C and C=N aromatic ring stretches | |
| ~3100-3000 | Aromatic C-H stretch | |
| UV-Vis | λ_max 1: ~250-270 nm | π → π* transition |
| λ_max 2: ~330-360 nm | n → π* transition and extended conjugation |
The position of the bromine atom may induce minor shifts (a few nanometers) in the UV-Vis absorption maxima, but these are generally too subtle for reliable isomer identification without authentic standards for direct comparison.[7]
Conclusion & Key Differentiators
The unambiguous identification of 5-, 6-, 7-, and 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde isomers is readily achievable through a systematic application of standard spectroscopic techniques.
While mass spectrometry confirms the elemental formula and the presence of bromine for the entire class of isomers, ¹H NMR spectroscopy is the definitive tool for differentiation. The unique spin systems produced by the three protons on the substituted pyridine ring provide a clear and robust fingerprint for each isomer.
Summary of Unique Spectroscopic Signatures:
-
5-Bromo Isomer: Absence of the H-5 signal; remaining pyridine protons form a complex coupled system.
-
6-Bromo Isomer: H-8 appears as a highly deshielded meta-coupled doublet (J≈1.8 Hz).
-
7-Bromo Isomer: H-8 appears as a singlet or very narrow doublet.
-
8-Bromo Isomer: Absence of the H-8 signal; remaining pyridine protons show a clear AMX pattern (dd, t, dd).
This guide provides the foundational data and interpretive logic necessary for researchers, synthetic chemists, and quality control professionals to confidently characterize these important heterocyclic building blocks.
References
- 1. 5-BROMO-IMIDAZO[1,2-A]PYRIDINE(69214-09-1) 1H NMR [m.chemicalbook.com]
- 2. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. PubChemLite - 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activities of Bromo-Substituted Imidazopyridine Derivatives
Abstract
Imidazopyridines are a class of bicyclic heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide-ranging pharmacological activities. The incorporation of a bromine atom into the imidazopyridine scaffold can significantly modulate the physicochemical properties and, consequently, the biological efficacy of these molecules. This guide provides a comprehensive comparison of the biological activities of various bromo-substituted imidazopyridine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present supporting experimental data, detailed methodologies for key biological assays, and mechanistic insights to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.
Introduction: The Significance of Bromo-Substituted Imidazopyridines
The imidazopyridine core, a fusion of imidazole and pyridine rings, is considered a "privileged scaffold" in drug discovery. This is evidenced by its presence in several commercially available drugs, including zolpidem (an ambient sedative-hypnotic) and alpidem (an anxiolytic). The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1]
The introduction of a bromine atom, a halogen, can profoundly impact a molecule's properties. Bromine's electronegativity and size can alter electron distribution, lipophilicity, and metabolic stability. These modifications can enhance the binding affinity of the compound to its biological target, improve its pharmacokinetic profile, and ultimately lead to increased potency and selectivity. This guide will delve into the specific biological activities that have been reported for bromo-substituted imidazopyridine derivatives, providing a comparative analysis based on experimental evidence.
Comparative Analysis of Biological Activities
Bromo-substituted imidazopyridines have demonstrated a remarkable diversity of biological effects. The following sections provide a comparative overview of their performance in key therapeutic areas.
Anticancer Activity
A significant body of research has highlighted the potential of bromo-substituted imidazopyridines as potent anticancer agents.[2][3] Their mechanisms of action are varied and often involve the targeting of critical cellular processes in cancer cells.
One notable mechanism is the inhibition of tubulin polymerization.[4] Tubulin is the protein subunit of microtubules, which are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis (programmed cell death). For instance, a novel imidazopyridine derivative, C188, has been shown to suppress the proliferation of breast cancer cells by arresting the cell cycle in the G1 phase.[5] Another bromo-substituted imidazopyridine, compound 9i, was found to induce apoptosis in human cervical cancer cells through the mitochondrial pathway.[6]
The Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, has also been identified as a target for these compounds.[7][8] Inhibition of this pathway can lead to a reduction in cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Bromo-Substituted Imidazopyridine Derivatives
| Compound Series | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |
| Bromo-phenyl-imidazo-pyridine derivatives | HT-29 (Colon) | 13.4 µM | Cytotoxicity | [3] |
| MCF-7 (Breast) | 22.6 µM | Cytotoxicity | [3] | |
| Amidino-substituted imidazo[4,5-b]pyridines | SW620 (Colon) | 0.4 - 0.7 µM | Antiproliferative | [2] |
| HeLa (Cervical) | 1.8 - 3.2 µM | Antiproliferative | [2] | |
| Imidazopyridine derivative (C188) | MCF7 (Breast) | 24.4 µM | Wnt/β-catenin inhibition | [5] |
| T47-D (Breast) | 23 µM | Wnt/β-catenin inhibition | [5] | |
| Imidazopyridine compound (9i) | HeLa (Cervical) | 10.62 µM | Mitochondrial-mediated apoptosis | [6] |
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Bromo-substituted imidazopyridines have shown promise in this area, exhibiting activity against both bacteria and fungi.[9]
Studies have demonstrated that certain derivatives are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli.[7][10] The mechanism of their antibacterial action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Imidazopyridine Derivatives
| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridines | S. aureus | - | [9] |
| E. coli | - | [9] | |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive) | Significant Activity | [7][10] |
| Escherichia coli (Gram-negative) | Lower Activity | [7][10] |
Note: Specific MIC values were not consistently available in the provided search results for all compound series.
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Bromo-substituted imidazopyridines have been identified as potent inhibitors of several enzymes implicated in various diseases. For example, certain derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.[11] Others have been found to inhibit phosphoinositide 3-kinase (PI3K) signaling, a pathway often upregulated in cancer.[12]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate bromo-substituted imidazopyridine derivatives.
Protocol for MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][13][14]
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted imidazopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Broth Microdilution Assay (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][15]
Workflow for Broth Microdilution Assay
Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the bromo-substituted imidazopyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Mechanistic Insights: A Focus on Wnt/β-Catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[16] Its aberrant activation is a hallmark of many cancers. The canonical Wnt pathway is initiated when a Wnt ligand binds to its receptor complex, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.
Several imidazopyridine derivatives have been shown to inhibit this pathway, representing a promising strategy for cancer therapy.[7] These inhibitors can act at various points in the pathway, for example, by promoting the degradation of β-catenin or by preventing its interaction with transcriptional machinery.
Diagram of the Wnt/β-Catenin Signaling Pathway and Inhibition
Caption: Simplified Wnt/β-catenin signaling and a point of inhibition by bromo-imidazopyridines.
Conclusion and Future Directions
Bromo-substituted imidazopyridine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents underscores their potential for further development in medicinal chemistry. The structure-activity relationship studies of these compounds are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular mechanisms of action for their various biological effects and on evaluating their in vivo efficacy and safety profiles in preclinical models. The continued exploration of this chemical scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.wiki [static.igem.wiki]
- 12. pubs.acs.org [pubs.acs.org]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. protocols.io [protocols.io]
- 16. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Strategies in the Synthesis of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and hypnotic properties. Specifically, 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 878197-68-3)[1] is a crucial synthetic intermediate, providing a versatile handle for further molecular elaboration in drug discovery programs. The bromine atom at the 5-position and the carbaldehyde at the 2-position offer orthogonal reactivity for introducing diverse functional groups.
This guide provides an in-depth comparison of various catalytic and non-catalytic strategies for the synthesis of this key intermediate. We will dissect the synthetic pathway into two primary stages: the formation of the 5-bromoimidazo[1,2-a]pyridine core and the subsequent C2-formylation. The efficacy, environmental impact, and practical considerations of each method will be critically evaluated to provide researchers with a comprehensive framework for selecting the optimal synthetic route.
Part 1: Synthesis of the 5-Bromoimidazo[1,2-a]pyridine Core
The construction of the fused bicyclic system is the foundational step. Historically, this was achieved through classical condensation reactions, but modern methodologies have introduced more efficient and greener alternatives, including metal-catalyzed and metal-free approaches.
Methodology 1: Catalyst-Free Thermal Condensation
The traditional approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone, often referred to as the Tchichibabin reaction. For the target scaffold, this involves reacting 2-amino-6-bromopyridine with an α-halocarbonyl compound.
Rationale: This method relies on the nucleophilic character of the pyridine ring nitrogen attacking the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration. While it avoids the cost and potential product contamination associated with metal catalysts, it often requires elevated temperatures and can be limited in substrate scope. Research by Zhu and colleagues has demonstrated that this reaction can proceed efficiently without any solvent or catalyst at a modest temperature of 60°C, presenting a simple and direct route.[2][3]
Methodology 2: Base-Promoted Metal-Free Cycloisomerization
A significant advancement in green chemistry is the development of metal-free, base-promoted cyclization reactions. This strategy offers high efficiency while minimizing environmental impact.
Rationale: A notable example is the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water.[4] This approach is exceptionally rapid, often reaching quantitative yields within minutes at ambient temperature. The base plays a crucial role in facilitating the isomerization and subsequent cyclization.[4] This method's reliance on water as a solvent and a common, inexpensive base like NaOH makes it highly attractive for large-scale industrial synthesis due to its superior "green" metrics, such as a low Process Mass Intensity (PMI).[4]
Methodology 3: Transition Metal-Catalyzed Synthesis
Transition metals like copper, iron, and palladium have been extensively used to catalyze the synthesis of the imidazo[1,2-a]pyridine core through various mechanisms, including C-H functionalization and oxidative coupling reactions.[5]
Rationale:
-
Copper Catalysis: Copper(I) iodide (CuI) can catalyze the aerobic oxidative synthesis from 2-aminopyridines and ketones or nitroolefins.[5] These reactions often use air as the terminal oxidant, making them environmentally benign.[5] Copper also facilitates three-component coupling reactions involving an aminopyridine, an aldehyde, and an alkyne, providing a direct route to highly substituted products.[2][6]
-
Iron Catalysis: Iron salts, such as FeCl₃ and FeBr₃, have emerged as inexpensive and low-toxicity catalysts for these transformations.[2][7] They can effectively catalyze the reaction between 2-aminopyridines and compounds like nitroolefins or facilitate the direct functionalization of the imidazo[1,2-a]pyridine core.[2][7]
The primary advantage of metal catalysis is the ability to construct the heterocyclic system under milder conditions and with greater functional group tolerance compared to classical methods. However, the cost of the catalyst and the need to remove residual metal from the final product are critical considerations, especially in pharmaceutical applications.
Comparative Data for Core Synthesis
| Method | Catalyst/Promoter | Key Reagents | Solvent | Typical Conditions | Yield | Key Advantages | Key Disadvantages |
| Thermal Condensation | None | 2-amino-6-bromopyridine, α-haloketone | None / High-boiling solvent | 60-120°C | Good to Excellent | Simplicity, catalyst-free | High temperatures, limited substrate scope |
| Base-Promoted | NaOH | N-propargyl-(6-bromo)pyridinium | Water | Ambient Temp, <10 min | Quantitative | Extremely rapid, green, scalable, low cost[4] | Requires precursor synthesis |
| Copper-Catalyzed | CuI, CuSO₄ | 2-aminopyridine, ketone/alkyne | Various organic or aqueous | 50-120°C | Good to Excellent | High functional group tolerance[5][6] | Catalyst cost, potential metal contamination |
| Iron-Catalyzed | FeCl₃, FeBr₃ | 2-aminopyridine, nitroolefin/aldehyde | Organic solvents | Mild to moderate heat | Good | Low cost, low toxicity catalyst[2][7] | Can require specific oxidants, potential metal contamination |
Part 2: C2-Formylation via the Vilsmeier-Haack Reaction
Once the 5-bromoimidazo[1,2-a]pyridine core is synthesized, the next crucial step is the introduction of a carbaldehyde group at the C2 position. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its high regioselectivity and efficiency.
Rationale: The imidazo[1,2-a]pyridine system is electron-rich, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (chloroiminium ion), which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[8] The reaction proceeds via electrophilic attack on the electron-rich imidazole ring, followed by hydrolysis of the resulting iminium intermediate to yield the desired aldehyde.[8][9] This method is highly reliable for the formylation of various electron-rich aromatic and heterocyclic compounds.[8][10]
Detailed Experimental Protocols
The following protocols represent a validated and efficient pathway combining the green, metal-free synthesis of the core with the classic Vilsmeier-Haack formylation.
Protocol 1: Synthesis of 5-Bromoimidazo[1,2-a]pyridine (Base-Promoted)
This protocol is adapted from the metal-free synthesis described by Chapman et al.[4]
-
Precursor Synthesis: Prepare the N-propargyl-6-bromo-pyridinium bromide salt by reacting 2-amino-6-bromopyridine (1.0 eq.) with propargyl bromide (1.1 eq.) in a suitable solvent like acetonitrile at room temperature for 12-24 hours. Collect the resulting precipitate by filtration.
-
Cycloisomerization: To a vigorously stirred aqueous solution of sodium hydroxide (NaOH, 1.0 M, 1.0 eq.), add the N-propargyl-6-bromo-pyridinium bromide salt (1.0 eq.) in one portion at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 5-10 minutes. Monitor by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 5-bromoimidazo[1,2-a]pyridine product, which is often pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack)
This protocol follows the general principles of the Vilsmeier-Haack reaction.[8][9]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 5-bromoimidazo[1,2-a]pyridine (1.0 eq.) from Protocol 1 in a minimal amount of DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Basify the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8-9.[9]
-
Work-up and Purification: Stir the mixture for 1 hour, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
// Nodes DMF [label="DMF + POCl₃"]; Vilsmeier [label="Vilsmeier Reagent\n[ClCH=N⁺(CH₃)₂]"]; Heterocycle [label="5-Bromoimidazo[1,2-a]pyridine\n(Nucleophile)"]; Intermediate [label="Iminium Salt\nIntermediate"]; Hydrolysis [label="H₂O\n(Work-up)"]; Product [label="Final Aldehyde\nProduct", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DMF -> Vilsmeier [label="Formation"]; Heterocycle -> Intermediate [label="Electrophilic\nAttack"]; Vilsmeier -> Intermediate [style=dotted]; Intermediate -> Product [label="Hydrolysis"]; Hydrolysis -> Product [style=dotted]; } Caption: Key steps in the Vilsmeier-Haack formylation reaction.
Conclusion and Recommendations
The synthesis of this compound is most effectively approached via a two-step sequence. For the initial construction of the 5-bromoimidazo[1,2-a]pyridine core, the base-promoted, metal-free cycloisomerization stands out as the superior method for researchers prioritizing speed, scalability, and environmental sustainability.[4] Its operational simplicity and use of inexpensive, readily available reagents (NaOH, water) make it an exemplary choice for both academic and industrial settings. While transition metal-catalyzed methods offer high versatility, they introduce challenges related to cost and purification that are elegantly circumvented by the metal-free approach.
For the subsequent C2-formylation, the Vilsmeier-Haack reaction remains the undisputed method of choice. Its high efficiency and regioselectivity for electron-rich heterocycles ensure a reliable conversion to the target carbaldehyde. While the reagents (POCl₃) require careful handling, the protocol is robust and well-documented. By combining these two high-performing methodologies, researchers can achieve an overall synthetic route that is both efficient and aligned with the principles of modern, sustainable chemistry.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6384226B2 - Process for the preparation of 2-phenyl-imidazo [1, 2-a] pyridine-3-acetamides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Imidazol[1,2-a]pyridines: Established Methods vs. Novel Routes
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals like Zolpidem and Alpidem.[1][2] Its prevalence has driven extensive research into synthetic methodologies, leading to a diverse landscape of both classical and innovative routes. This guide provides a critical comparison of established methods, such as the Groebke-Blackburn-Bienaymé reaction, with emerging synthetic strategies. We will delve into the mechanistic underpinnings, operational efficiencies, and environmental impact of these routes, supported by experimental data and detailed protocols to inform researchers in their synthetic planning.
I. Established Synthetic Routes: The Workhorses of Imidazo[1,2-a]pyridine Synthesis
For decades, the synthesis of imidazo[1,2-a]pyridines has been dominated by a few robust and reliable methods. These approaches, while effective, often come with drawbacks such as harsh reaction conditions, the use of hazardous reagents, and limited substrate scope.
A. The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Pillar of Multicomponent Synthesis
The Groebke-Blackburn-Bienaymé reaction (GBBR) stands as a prominent one-pot, three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines from an aldehyde, a 2-aminopyridine, and an isocyanide.[3][4] This reaction is prized for its atom economy and the ability to generate molecular complexity in a single step.[5]
Mechanism and Experimental Considerations: The reaction proceeds through the formation of an iminium species from the aldehyde and 2-aminopyridine, which then undergoes a cycloaddition with the isocyanide.[5] The reaction is typically catalyzed by a wide range of catalysts and can be performed under solvent or solvent-free conditions, as well as with microwave irradiation.[6] However, it often requires acidic catalysts like scandium(III) triflate or p-toluenesulfonic acid and can necessitate elevated temperatures.[7] Recent studies have explored the use of greener catalysts and solvents to improve the environmental footprint of the GBBR.[4][8]
Workflow for the Groebke-Blackburn-Bienaymé Reaction:
Caption: General workflow for the Groebke-Blackburn-Bienaymé reaction.
B. Ortoleva-King Type Reactions: A Classic Condensation Approach
Another well-established route involves the condensation of 2-aminopyridines with α-haloketones, a reaction often referred to as the Ortoleva-King reaction.[9] This method is straightforward and has been a reliable tool for accessing a variety of imidazo[1,2-a]pyridines.
Mechanism and Experimental Considerations: The reaction begins with the alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization.[10] While effective, this method often requires the pre-synthesis of α-haloketones, which can be lachrymatory and toxic. Furthermore, the reaction can produce side products and may require harsh conditions to proceed to completion.
II. Novel Synthetic Routes: Pushing the Boundaries of Efficiency and Sustainability
Recent years have witnessed a surge in the development of new synthetic methodologies for imidazo[1,2-a]pyridines, driven by the principles of green chemistry and the need for more efficient and versatile routes. These novel approaches often feature milder reaction conditions, catalyst-free systems, and the use of unconventional energy sources.
A. Microwave-Assisted Synthesis: Accelerating Reactions and Improving Yields
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating and often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[11][12]
Mechanism and Experimental Considerations: The fundamental reaction mechanisms in microwave-assisted synthesis are often the same as in conventional heating. However, the rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to dramatic rate enhancements.[13] For the synthesis of imidazo[1,2-a]pyridines, microwave-assisted protocols have been successfully applied to both GBB reactions and condensations of 2-aminopyridines with various coupling partners.[8][14] A notable advantage is the ability to perform these reactions in greener solvents like water or polyethylene glycol (PEG), or even under solvent-free conditions.[2][11][14]
Workflow for Microwave-Assisted Synthesis:
Caption: General workflow for a microwave-assisted synthesis of imidazo[1,2-a]pyridines.
B. Catalyst-Free and Metal-Free Approaches: Towards Greener Synthesis
A significant trend in modern organic synthesis is the move away from transition-metal catalysts, which can be expensive, toxic, and require removal from the final product.[3] Several catalyst-free and metal-free methods for imidazo[1,2-a]pyridine synthesis have been reported, often relying on the inherent reactivity of the starting materials under specific conditions.[10][15]
Mechanism and Experimental Considerations: These reactions can be promoted by heat, microwave irradiation, or simply by the choice of a suitable solvent.[11][14] For example, the reaction between 2-aminopyridines and α-bromo/chloroketones can proceed efficiently at 60°C without any catalyst or solvent.[1] Another innovative approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, providing quantitative yields in minutes.[16] These methods offer significant advantages in terms of cost, simplicity, and environmental impact.
III. Performance Benchmark: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Parameter | Groebke-Blackburn-Bienaymé | Ortoleva-King Type | Microwave-Assisted | Catalyst-Free |
| Reaction Time | Hours to days | Hours | Minutes[11] | Minutes to hours[1][16] |
| Yield | Moderate to high | Moderate to high | High to excellent[11] | Good to quantitative[1][16] |
| Catalyst | Often required (e.g., Lewis acids)[7] | Not always required | Often catalyst-free or with green catalysts[8] | None[15] |
| Solvent | Organic solvents (e.g., MeOH, Toluene)[7] | Organic solvents | Green solvents (e.g., Water, PEG) or solvent-free[2][11] | Often solvent-free or in green solvents[1][16] |
| Temperature | Room temp to high temp | Elevated temperatures | Controlled microwave heating | Ambient to moderate temperatures[1][16] |
| Atom Economy | High | Moderate | High | High |
| Environmental Impact | Moderate | Moderate to high | Low | Very Low |
IV. Detailed Experimental Protocols
A. Protocol for a Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [8]
-
In a microwave-safe vial, combine 2-aminopyridine (1 mmol), 3-formyl-chromone (1 mmol), isocyanide (1 mmol), and ammonium chloride (0.2 mmol) in ethanol (3 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature for 15 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
B. Protocol for a Catalyst-Free Synthesis via Condensation [1]
-
A mixture of the 2-aminopyridine (1 mmol) and the α-bromo/chloroketone (1 mmol) is heated at 60°C in a sealed tube.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with a suitable solvent (e.g., diethyl ether) and dried to afford the pure imidazo[1,2-a]pyridine.
V. Conclusion and Future Outlook
While established methods like the Groebke-Blackburn-Bienaymé and Ortoleva-King reactions remain valuable tools for the synthesis of imidazo[1,2-a]pyridines, novel routes offer significant advantages in terms of efficiency, sustainability, and operational simplicity. Microwave-assisted and catalyst-free approaches, in particular, are paving the way for more environmentally benign and cost-effective production of this important class of heterocyclic compounds. The continued development of innovative synthetic strategies will undoubtedly expand the accessibility and utility of imidazo[1,2-a]pyridine derivatives in drug discovery and materials science.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. chem.msu.ru [chem.msu.ru]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction | Semantic Scholar [semanticscholar.org]
- 16. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
A Researcher's Guide to the Orthogonal Cross-Validation of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For intermediates such as 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents, rigorous analytical characterization is not merely a procedural step but a foundational pillar of quality and reproducibility. This guide presents a comprehensive framework for the cross-validation of analytical data for this compound, leveraging a suite of orthogonal techniques to ensure the highest degree of scientific certainty.
The principle of cross-validation, or orthogonality in analytical chemistry, posits that the confidence in an analytical result is significantly enhanced when it is confirmed by multiple, independent methods that rely on different physicochemical principles. This approach provides a robust safety net against method-specific artifacts and interferences, leading to a more holistic and trustworthy characterization of the molecule.
This guide will delve into the practical application of this principle, detailing the experimental protocols and expected data for the analysis of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will explore how the data from each of these techniques can be synergistically interpreted to build an unshakeable analytical case for the compound's identity and purity.
The Cross-Validation Workflow: A Multi-Technique Approach
The structural elucidation and purity assessment of a novel compound is a puzzle where each analytical technique provides a unique piece of the solution. The following diagram illustrates the interconnectedness of the methods discussed in this guide.
Caption: Interplay of analytical techniques for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.05 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.50 | Doublet | 1H | Aromatic proton |
| ~8.00 | Singlet | 1H | Aromatic proton |
| ~7.80 | Doublet | 1H | Aromatic proton |
| ~7.40 | Triplet | 1H | Aromatic proton |
Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the specific substitution pattern and can be predicted using computational tools or by comparison with similar structures.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. Key expected signals include the aldehyde carbonyl carbon (~185 ppm), and aromatic carbons in the region of 110-150 ppm.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, offering a crucial checkpoint for the proposed structure. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI-MS system, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [C₈H₅BrN₂O + H]⁺ | 224.9663 | Within 5 ppm of calculated |
The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (a near 1:1 ratio of the M and M+2 peaks).
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1680 | Strong | C=O stretching (aldehyde) |
| ~1600, 1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~800-600 | Strong | C-Br stretching |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the workhorse for assessing the purity of a compound and identifying any impurities. The development of a robust HPLC method is crucial for quality control.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Data Interpretation and Comparison
The primary peak in the chromatogram should correspond to this compound. The area percentage of this peak provides an estimate of the compound's purity. Any additional peaks represent impurities. For a comprehensive analysis, these impurity peaks can be collected and further characterized by MS and NMR to determine their structures.
As a comparative method, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) can be employed. The shorter analysis times and higher resolution of UPLC can provide a more detailed impurity profile.
Alternative Analytical Approaches for Cross-Validation
To further strengthen the analytical data, other techniques can be employed as orthogonal methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable and volatile compounds, GC-MS can provide excellent separation and structural information. Derivatization may be necessary to improve the volatility of the analyte.
-
Capillary Electrophoresis (CE): This technique separates analytes based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to HPLC.
Conclusion: A Unified Analytical Narrative
The true power of analytical cross-validation lies not in the individual data points, but in the cohesive narrative they collectively tell. The exact mass from HRMS confirms the elemental composition suggested by NMR. The functional groups identified by IR spectroscopy are consistent with the structural fragments deduced from NMR and MS fragmentation patterns. Finally, HPLC confirms the purity of the bulk material that was subjected to these characterization techniques.
By adopting this multi-faceted, orthogonal approach, researchers and drug development professionals can establish a high-confidence analytical profile for this compound, ensuring the integrity of their research and the quality of their downstream applications. This rigorous validation is a critical investment in the journey from a promising molecule to a potential therapeutic.
A Researcher's Guide to In Silico Profiling of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives: A Comparative Approach
In the landscape of modern drug discovery, the strategic use of computational, or in silico, methods is paramount for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the in silico prediction and comparative analysis of key pharmaceutical properties for a series of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] By leveraging computational tools, we can systematically evaluate virtual derivatives of the core structure, this compound, to prioritize candidates for synthesis and experimental testing, thereby conserving resources and expediting the discovery pipeline.
This guide is structured to provide not just a methodology, but the scientific rationale behind the selection of computational tools and endpoints. We will explore the prediction of physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and the principles of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to this chemical series.[6][7][8]
The Strategic Value of In Silico Prediction for Imidazopyridine Scaffolds
The imidazo[1,2-a]pyridine core is a versatile starting point for the design of novel bioactive molecules. The bromine atom at the 5-position and the carbaldehyde at the 2-position of the parent molecule serve as key handles for synthetic elaboration, allowing for the generation of a diverse chemical library. However, with this diversity comes the challenge of selecting which derivatives to pursue. In silico modeling allows for a pre-emptive assessment of drug-like properties, flagging potential liabilities such as poor solubility, metabolic instability, or toxicity before a single gram of compound is synthesized.[4][9][10] This "fail early, fail cheap" approach is a cornerstone of efficient drug discovery.
This guide will walk through a comparative workflow using a hypothetical set of derivatives to illustrate the process of data generation and analysis.
Experimental Workflow: A Step-by-Step Guide to In Silico Profiling
The following protocol outlines a robust workflow for the in silico prediction of properties for a virtual library of this compound derivatives.
Figure 1: A generalized workflow for the in silico prediction and comparative analysis of chemical derivatives.
Part 1: Virtual Library Generation
-
Core Structure Definition : The starting point is the this compound structure. The aldehyde group is a versatile functional group for derivatization, for instance, through reductive amination or Wittig-type reactions.
-
R-Group Selection : A diverse set of amines will be used for virtual reductive amination to generate a library of derivatives with varying physicochemical properties. For this guide, we will consider a hypothetical set of five amines:
-
Derivative 1 : Methylamine
-
Derivative 2 : Aniline
-
Derivative 3 : Morpholine
-
Derivative 4 : Benzylamine
-
Derivative 5 : Piperidine
-
-
Structure Generation : The 2D structures of these five derivatives should be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D format. Energy minimization of the 3D structures is recommended using a suitable force field (e.g., MMFF94).
Part 2: In Silico Property Prediction
A variety of software platforms are available for the prediction of physicochemical and ADMET properties. For this guide, we will reference the capabilities of widely used platforms such as SwissADME, and ProTox-II.[9]
Physicochemical Properties Prediction:
Using a tool like the SwissADME web server, the following key physicochemical properties for each derivative will be predicted:
-
Molecular Weight (MW) : A fundamental property influencing bioavailability.
-
LogP (Octanol/Water Partition Coefficient) : An indicator of lipophilicity, which affects absorption and distribution.
-
Aqueous Solubility (LogS) : Crucial for absorption and formulation.
-
Topological Polar Surface Area (TPSA) : Relates to membrane permeability.
-
Number of Hydrogen Bond Donors and Acceptors : Important for target binding and solubility.
ADMET Properties Prediction:
-
Absorption :
-
Gastrointestinal (GI) Absorption : Predicted by SwissADME.
-
Blood-Brain Barrier (BBB) Permeation : Predicted by SwissADME.
-
-
Metabolism :
-
Cytochrome P450 (CYP) Inhibition : Prediction of inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) using SwissADME.
-
-
Toxicity :
-
Hepatotoxicity : Prediction of liver toxicity using a server like ProTox-II.
-
Carcinogenicity : Prediction of carcinogenic potential using ProTox-II.
-
Mutagenicity : Prediction of mutagenic potential using ProTox-II.
-
Comparative Analysis of Predicted Properties
The true utility of in silico prediction lies in the ability to compare multiple compounds and make informed decisions. The predicted data for our hypothetical derivatives are summarized in the tables below.
Table 1: Predicted Physicochemical and Absorption Properties
| Derivative | R-Group | MW ( g/mol ) | LogP | LogS (Aqueous Solubility) | TPSA (Ų) | GI Absorption | BBB Permeant |
| Parent | -CHO | 225.05 | 1.85 | -2.50 | 46.17 | High | Yes |
| 1 | -CH₂-NH-CH₃ | 253.12 | 1.98 | -2.80 | 38.30 | High | Yes |
| 2 | -CH₂-NH-Ph | 315.19 | 3.50 | -4.20 | 38.30 | High | Yes |
| 3 | -CH₂-N(CH₂CH₂)₂O | 311.19 | 1.70 | -2.90 | 34.14 | High | Yes |
| 4 | -CH₂-NH-CH₂-Ph | 329.22 | 3.80 | -4.50 | 38.30 | High | No |
| 5 | -CH₂-N(CH₂)₅ | 309.22 | 2.80 | -3.50 | 29.54 | High | Yes |
Note: The data in this table is illustrative and would be generated using in silico prediction tools in a real-world scenario.
Interpretation of Physicochemical and Absorption Data:
Table 2: Predicted Metabolism and Toxicity Profiles
| Derivative | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Hepatotoxicity | Carcinogenicity | Mutagenicity |
| Parent | No | No | Low Risk | Inactive | Inactive |
| 1 | No | No | Low Risk | Inactive | Inactive |
| 2 | Yes | No | Moderate Risk | Active | Inactive |
| 3 | No | No | Low Risk | Inactive | Inactive |
| 4 | Yes | Yes | High Risk | Active | Inactive |
| 5 | No | Yes | Low Risk | Inactive | Inactive |
Note: The data in this table is illustrative and would be generated using in silico prediction tools in a real-world scenario.
Interpretation of Metabolism and Toxicity Data:
The predicted metabolism and toxicity profiles reveal potential liabilities. Derivatives 2 and 4, containing aromatic rings in the R-group, are flagged for potential CYP inhibition and toxicity. Specifically, Derivative 4 shows the highest risk profile with predicted inhibition of multiple CYP enzymes and predicted carcinogenicity. In contrast, derivatives 1 and 3 maintain a favorable profile similar to the parent aldehyde.
Prioritization and Rationale
Based on this comparative in silico analysis, a prioritization for synthesis can be established:
-
High Priority : Derivative 1 (Methylamine) and Derivative 3 (Morpholine) . These derivatives exhibit a good balance of physicochemical properties and are predicted to have low toxicity and metabolic liabilities.
-
Medium Priority : Derivative 5 (Piperidine) . While predicted to inhibit CYP3A4, its overall profile is more favorable than derivatives 2 and 4.
-
Low Priority : Derivative 2 (Aniline) and Derivative 4 (Benzylamine) . These derivatives are flagged with multiple potential liabilities, including high lipophilicity, poor solubility, CYP inhibition, and toxicity. These would be deprioritized for initial synthesis.
The Role of QSAR in Future Development
For a more extensive library of derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed.[6][8][11] Once experimental data for a set of training compounds is obtained (e.g., inhibitory activity against a specific biological target), a QSAR model can be built to correlate chemical structures with their biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, further refining the prioritization process. The development of a robust QSAR model relies on a dataset with sufficient size and diversity.[6][7]
Figure 2: The iterative cycle of QSAR model development and application in drug discovery.
Conclusion
This guide has outlined a comprehensive and scientifically grounded workflow for the in silico prediction of properties for this compound derivatives. By systematically generating a virtual library, predicting key physicochemical and ADMET properties, and performing a comparative analysis, researchers can make more informed decisions about which compounds to advance to the synthesis and experimental testing stages. This in silico-first approach is an indispensable component of modern, efficient drug discovery, enabling the rapid identification of promising new chemical entities while minimizing late-stage attrition. The principles and methodologies described herein provide a robust starting point for any research program focused on the optimization of this and other important chemical scaffolds.
References
- 1. Ultimate Guide â The Top and Best In Silico Drug Discovery Tools of 2025 [dip-ai.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 4. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Handling of 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: A Guide to Personal Protective Equipment
For the researcher navigating the innovative yet intricate landscape of drug development, the safe handling of novel chemical entities is paramount. 5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic aldehyde, represents a class of compounds with significant potential in medicinal chemistry.[1] However, its structural motifs—an imidazopyridine core and a reactive aldehyde group—necessitate a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety paradigm can be constructed by analyzing structurally related compounds. This proactive approach, grounded in chemical principles, allows us to anticipate potential hazards and establish robust protective measures.
Immediate Safety Briefing: Core PPE Requirements
Before entering the laboratory to handle this compound, ensure the following PPE is correctly donned. This table summarizes the minimum required protection for standard laboratory operations.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face | Chemical Splash Goggles & Face Shield | The aldehyde functional group can be corrosive or irritant to the eyes. A face shield provides an essential secondary barrier against splashes, particularly when handling solutions or during transfers.[2] |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloved) | Imidazopyridine derivatives can cause skin irritation.[3] Double-gloving minimizes the risk of exposure from tears or during glove removal. Powder-free gloves are mandatory to prevent aerosolization of the compound.[4] |
| Body Protection | Flame-Resistant Laboratory Coat & Apron | A lab coat is the primary barrier. An additional chemically resistant apron is recommended when handling larger quantities (>1g) or solutions to protect against spills. |
| Respiratory | NIOSH-approved N95 Respirator or higher | Due to the compound being a solid/powder and the potential for inhalation toxicity, a respirator is crucial to prevent airborne particles from entering the respiratory tract, especially when weighing or transferring the solid.[5] |
Understanding the Hazards: A Logic-Driven Approach
The PPE recommendations above are not arbitrary; they are a direct response to the anticipated chemical and toxicological properties of this compound, inferred from related structures.
-
Imidazopyridine Core: Studies on various imidazo-based heterocyclic derivatives have indicated a potential for cytotoxicity.[6] Some compounds in this class have been shown to cause DNA fragmentation in cell lines, suggesting that exposure could have significant biological effects.[6] This inherent cytotoxic potential is the primary driver for mandating full-coverage PPE to prevent any level of skin absorption or inhalation.
-
Aldehyde Group: Aldehydes as a class are known for their reactivity and potential to act as irritants and sensitizers. They can react with biological macromolecules, leading to skin and respiratory irritation.[7]
-
Bromo- Substitution: Halogenated aromatic compounds can present unique toxicological profiles and may be persistent. While specific data is lacking for this compound, caution is warranted.[8]
Therefore, we must operate under the precautionary principle, assuming the compound may cause skin irritation, allergic skin reactions, serious eye irritation, and may be harmful if inhaled or ingested.[3][9]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure at every stage of handling this compound.
Preparation and Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is your primary engineering control to minimize inhalation exposure.
-
Decontamination: Ensure a solution of 50% ethanol or a similar decontaminating agent is available for cleaning surfaces after use.
-
Spill Kit: A spill kit containing absorbent material, appropriate for chemical spills, should be readily accessible.[10]
Donning PPE: The Correct Sequence
The order in which you put on your PPE is critical to ensure a complete protective barrier.
Caption: PPE Donning Sequence
Handling the Compound
-
Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper before adding the compound. Handle gently to avoid creating dust.[10]
-
Transfers: When transferring the solid or a solution, do so slowly and carefully to avoid splashes. Use a funnel for liquid transfers into narrow-necked vessels.
-
Glove Integrity: Change your outer gloves immediately if you suspect contamination or every 30-60 minutes during extended procedures.[4] Never touch surfaces outside the fume hood (e.g., door handles, computer keyboards) with contaminated gloves.
Doffing PPE and Decontamination
Removing PPE correctly is as important as putting it on correctly to prevent cross-contamination.
Caption: PPE Doffing Sequence
Disposal and Emergency Procedures
-
Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[9] Liquid waste should be collected in a similarly labeled container. Follow all institutional and local regulations for hazardous waste disposal.
-
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
By integrating this comprehensive PPE strategy into your standard operating procedures, you can confidently and safely work with this compound, advancing your research while upholding the highest standards of laboratory safety.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. fishersci.com [fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-heterocyclic carbene catalyzed reactions of α-bromo-α,β-unsaturated aldehydes/α,β-dibromoaldehydes with 1,3-dinucleophilic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 5-Bromopyridine-2-carbaldehyde - Safety Data Sheet [chemicalbook.com]
- 11. 5-BROMOIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
